molecular formula C8H8O5S B8611842 2-(Methylsulphonyloxy)benzoic acid

2-(Methylsulphonyloxy)benzoic acid

Cat. No.: B8611842
M. Wt: 216.21 g/mol
InChI Key: LZBOSTUKSJTISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulphonyloxy)benzoic Acid is a chemical compound provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on our supply for consistent quality in their investigative work. IMPORTANT NOTE: The specific chemical properties, research applications, mechanism of action, and safety information for 2-(Methylsulphonyloxy)benzoic acid are not currently available in the knowledge base. The information provided in search results pertains to a different compound (2-(Methylsulfonyl)benzoic acid, CAS 33963-55-2) and should not be referenced for this material. Please consult specific technical data sheets or contact us for detailed information about this product's specifications and recommended handling procedures.

Properties

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

IUPAC Name

2-methylsulfonyloxybenzoic acid

InChI

InChI=1S/C8H8O5S/c1-14(11,12)13-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

LZBOSTUKSJTISB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=C1C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Enzyme Inhibitory Mechanism of 2-(Methylsulphonyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(Methylsulphonyloxy)benzoic acid as an enzyme inhibitor. Drawing parallels with the well-established mechanism of aspirin, this document elucidates the probable covalent modification of cyclooxygenase (COX) enzymes. We delve into the chemical rationale for this hypothesis, detailing the electrophilic nature of the inhibitor and the nucleophilic target within the enzyme's active site. Furthermore, this guide outlines detailed, field-proven experimental protocols for the validation of this mechanism, including enzyme kinetics assays, washout experiments for differentiating inhibition types, and mass spectrometry for the definitive identification of covalent adducts. Visualizations in the form of diagrams are provided to clarify complex pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this potential therapeutic agent.

Introduction

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] They are fundamental to the regulation of biological pathways and are a cornerstone of modern pharmacology. Inhibitors can be broadly classified as reversible, which bind non-covalently and can dissociate from the enzyme, or irreversible, which typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.[2]

1.1. Chemical and Structural Analogy to Aspirin

2-(Methylsulphonyloxy)benzoic acid shares a significant structural resemblance to acetylsalicylic acid (aspirin), a widely known nonsteroidal anti-inflammatory drug (NSAID). Both molecules possess a benzoic acid backbone with a substituent at the 2-position that can act as a leaving group. In aspirin, this is the acetyl group, while in 2-(Methylsulphonyloxy)benzoic acid, it is the methylsulfonyl group. This structural similarity strongly suggests a comparable mechanism of action. Aspirin is a well-characterized irreversible inhibitor of cyclooxygenase (COX) enzymes.[3]

1.2. Overview of Cyclooxygenase (COX) Enzymes and their Physiological Roles

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a family of enzymes that catalyze the conversion of arachidonic acid to prostaglandins.[3] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[4] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[5] Prostaglandins produced by COX-2 mediate pain, inflammation, and fever.[6]

1.3. Therapeutic Potential of COX Inhibition

The inhibition of COX enzymes, particularly COX-2, is a major strategy for the treatment of pain and inflammation associated with conditions like arthritis.[4][5] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6] The development of new COX inhibitors continues to be an active area of research, with the goal of creating more effective and safer anti-inflammatory drugs.

Proposed Mechanism of Action: Irreversible Sulphonylation of COX Enzymes

Based on its structural similarity to aspirin, we propose that 2-(Methylsulphonyloxy)benzoic acid acts as an irreversible inhibitor of COX enzymes through a covalent modification of a key amino acid residue in the active site.

2.1. The Electrophilic Nature of 2-(Methylsulphonyloxy)benzoic Acid

The sulfonyl group in 2-(Methylsulphonyloxy)benzoic acid is highly electrophilic. The sulfur atom is bonded to two oxygen atoms and a methyl group, all of which are electron-withdrawing. This makes the sulfur atom susceptible to nucleophilic attack.

2.2. The Nucleophilic Serine Residue in the COX Active Site

The active site of COX enzymes contains a critical serine residue (Ser530 in COX-1 and Ser516 in COX-2). The hydroxyl group of this serine residue is a potent nucleophile. In the mechanism of aspirin, this serine hydroxyl group attacks the carbonyl carbon of the acetyl group, leading to acetylation of the serine.

2.3. Covalent Bond Formation and Irreversible Inhibition

We hypothesize that the hydroxyl group of the active site serine in COX enzymes attacks the electrophilic sulfur atom of 2-(Methylsulphonyloxy)benzoic acid. This nucleophilic attack would result in the formation of a stable sulfonyl-serine covalent bond and the displacement of the benzoic acid moiety as a leaving group. This covalent modification of the serine residue would block the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid, and thereby irreversibly inhibiting the enzyme's catalytic activity.[1] Irreversible inhibitors are characterized by the formation of a strong, often covalent, bond with the enzyme, leading to a permanent loss of activity.[2]

Experimental Validation

To rigorously test the proposed mechanism of action, a series of well-established biochemical and analytical techniques should be employed.

3.1. Enzyme Kinetics Assays

3.1.1. Principle of the Assay

Enzyme kinetics studies are crucial for determining the potency of an inhibitor and can provide initial insights into its mechanism. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. For irreversible inhibitors, the inhibition is time-dependent.[7]

3.1.2. Detailed Experimental Protocol

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid substrate are commercially available. Prepare stock solutions of the enzymes and substrate in an appropriate buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Inhibitor Preparation: Prepare a stock solution of 2-(Methylsulphonyloxy)benzoic acid in a suitable solvent like DMSO.

  • Assay Procedure:

    • Pre-incubate the COX enzyme with varying concentrations of 2-(Methylsulphonyloxy)benzoic acid for different time intervals (e.g., 0, 5, 15, 30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Monitor the production of prostaglandin E2 (PGE2), a major product of the COX reaction, using a commercially available ELISA kit.

    • Run parallel control experiments without the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and pre-incubation time.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each time point.

    • For irreversible inhibitors, the IC50 will decrease with increasing pre-incubation time. A plot of the observed rate of inactivation (k_obs) versus inhibitor concentration can be used to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).[1]

3.2. Washout Experiments to Differentiate Reversible and Irreversible Inhibition

3.2.1. Rationale and Experimental Design

Washout experiments are a definitive method to distinguish between reversible and irreversible inhibition.[2] If an inhibitor is reversible, its effect will be diminished upon its removal from the enzyme solution. Conversely, if the inhibition is irreversible, the enzyme will remain inhibited even after the removal of the unbound inhibitor.

3.2.2. Step-by-Step Protocol

  • Inhibition Step: Incubate the COX enzyme with a concentration of 2-(Methylsulphonyloxy)benzoic acid sufficient to cause significant inhibition (e.g., 5-10 times the IC50).

  • Washout Step: Remove the unbound inhibitor from the enzyme-inhibitor complex. This can be achieved by methods such as dialysis, gel filtration, or rapid dilution.

  • Activity Measurement: Measure the enzymatic activity of the washed enzyme-inhibitor complex.

  • Control Groups:

    • A positive control with a known reversible inhibitor (e.g., ibuprofen).

    • A negative control where the enzyme is incubated with buffer alone.

  • Data Analysis: Compare the enzyme activity of the washed sample with that of the controls. If the activity is not restored after washout, it is strong evidence for irreversible inhibition.

3.3. Mass Spectrometry for Identifying the Covalent Adduct

3.3.1. Concept of Proteolytic Digestion and Peptide Mapping

Mass spectrometry (MS) is a powerful analytical technique that can be used to identify the exact site of covalent modification on a protein.[8] The intact protein is too large for direct analysis, so it is first digested into smaller peptides using a protease like trypsin. The resulting mixture of peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.3.2. Detailed Workflow for Sample Preparation and LC-MS/MS Analysis

  • Covalent Adduct Formation: Incubate the COX enzyme with an excess of 2-(Methylsulphonyloxy)benzoic acid to ensure complete modification.

  • Denaturation and Reduction: Denature the protein with a chaotropic agent (e.g., urea or guanidine hydrochloride) and reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

  • Alkylation: Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Remove the denaturing agents and digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides using tandem mass spectrometry. The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

    • Selected peptides are then fragmented, and the m/z of the fragments are measured (MS2 scan).

  • Data Analysis:

    • Search the MS/MS data against the known sequence of the COX enzyme.

    • Look for a peptide containing the active site serine with a mass shift corresponding to the addition of the methylsulfonyl group. The fragmentation pattern of this modified peptide will provide definitive evidence for the site of covalent modification. High-throughput mass spectrometric analysis can be used to rapidly screen for covalent adducts.[9]

Visualization of the Mechanism and Workflows

4.1. Diagram: Proposed Covalent Inhibition of COX

G cluster_0 Enzyme Active Site cluster_1 Inhibitor COX_Enzyme COX Enzyme (with Serine-OH) Covalent_Complex Covalently Modified COX (Inactive) COX_Enzyme->Covalent_Complex Covalent Bond Formation Inhibitor 2-(Methylsulphonyloxy)benzoic acid Inhibitor->COX_Enzyme Nucleophilic Attack Leaving_Group Benzoic Acid (Leaving Group)

Caption: Proposed mechanism of irreversible inhibition.

4.2. Diagram: Experimental Workflow for Enzyme Kinetics

G Start Start: Enzyme Kinetics Assay Prep Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prep Incubate Pre-incubate Enzyme with Inhibitor (Varying Concentrations & Times) Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Product Formation (ELISA) React->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 - Determine kinact/KI Measure->Analyze End End Analyze->End

Caption: Workflow for enzyme kinetics analysis.

4.3. Diagram: Workflow for Mass Spectrometry Analysis

G Start Start: Mass Spec Analysis Adduct Form Covalent Adduct (Enzyme + Inhibitor) Start->Adduct Denature Denature, Reduce, and Alkylate Protein Adduct->Denature Digest Proteolytic Digestion (Trypsin) Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analyze Data Analysis: - Peptide Identification - Identify Modified Peptide - Confirm Site of Modification LCMS->Analyze End End Analyze->End

Caption: Workflow for mass spectrometry analysis.

Comparative Analysis with Aspirin

5.1. Similarities in the Covalent Modification Mechanism

The proposed mechanism for 2-(Methylsulphonyloxy)benzoic acid directly mirrors that of aspirin. Both are proposed to act as irreversible inhibitors by covalently modifying the same active site serine residue in COX enzymes.[3] This shared mechanism suggests that 2-(Methylsulphonyloxy)benzoic acid would likely exhibit a similar pharmacological profile to aspirin, including anti-inflammatory, analgesic, and antipyretic properties.

5.2. Potential Differences in Potency and Selectivity

While the fundamental mechanism is likely the same, the potency and selectivity of 2-(Methylsulphonyloxy)benzoic acid for COX-1 versus COX-2 may differ from that of aspirin. The methylsulfonyl group is a different leaving group than the acetyl group, which could affect the rate of the acylation reaction. The overall structure of the molecule will also influence its binding affinity for the active sites of the two COX isoforms. Further experimental studies, as outlined in this guide, are necessary to determine the specific inhibitory profile of this compound.

Conclusion and Future Directions

The structural analogy of 2-(Methylsulphonyloxy)benzoic acid to aspirin provides a strong rationale for its proposed mechanism of action as an irreversible inhibitor of COX enzymes. The experimental workflows detailed in this guide offer a robust framework for validating this hypothesis and characterizing the inhibitory properties of this compound. Future research should focus on determining its in vivo efficacy and safety profile to assess its potential as a novel therapeutic agent for the treatment of inflammatory conditions.

References

  • Enzyme inhibitor - Wikipedia. Available from: [Link]

  • Patrono, C., & Patrignani, P. (2025). COX Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. Available from: [Link]

  • Feng, L., & Lane, N. E. (2002). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. Current Opinion in Rheumatology, 14(3), 235-241. Available from: [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-144. Available from: [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available from: [Link]

  • Cohen, F., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-144. Available from: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. Available from: [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(Pt 3), 847–853. Available from: [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Molecules, 26(11), 3185. Available from: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. Available from: [Link]

  • Mons, E., et al. (2022). A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. STAR Protocols, 3(2), 101345. Available from: [Link]

  • Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition - Knya. Available from: [Link]

  • Enzyme Inhibition. Available from: [Link]

  • Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach. bioRxiv. Available from: [Link]

  • Enzyme inhibition and kinetics graphs (article) | Khan Academy. Available from: [Link]

Sources

2-(Methylsulphonyloxy)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(Methylsulphonyloxy)benzoic Acid CAS Registry Number: 108172-57-2 Molecular Weight: 216.21 g/mol

Executive Summary

2-(Methylsulphonyloxy)benzoic acid (CAS 108172-57-2) is a specialized salicylic acid derivative where the phenolic hydroxyl group is esterified with methanesulfonic acid. Structurally analogous to acetylsalicylic acid (Aspirin), this compound replaces the acetyl group with a methylsulfonyl (mesyl) moiety. This modification fundamentally alters the compound's reactivity profile, transforming it from an acylating agent to a potential sulfonylating agent or a steric probe for enzymatic active sites.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthesis protocols, and mechanistic implications in drug discovery, specifically within the context of cyclooxygenase (COX) inhibition studies and prodrug design.

Chemical Identity & Physicochemical Profile

The precise characterization of 2-(Methylsulphonyloxy)benzoic acid is critical for its application as a chemical probe or intermediate. Unlike its acetoxy counterpart, the mesyloxy group introduces a tetrahedral geometry at the sulfur atom, increasing steric bulk and altering the electronic environment of the benzene ring.

Table 1: Physicochemical Specifications

ParameterSpecification
IUPAC Name 2-(Methylsulfonyloxy)benzoic acid
CAS Number 108172-57-2
Molecular Formula C₈H₈O₅S
Molecular Weight 216.21 g/mol
SMILES CS(=O)(=O)Oc1ccccc1C(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~3.0 (Carboxylic acid), Sulfonate ester is non-ionizable
Stability Hydrolytically sensitive; susceptible to nucleophilic attack at the sulfur atom

Synthetic Routes & Process Chemistry

The synthesis of 2-(Methylsulphonyloxy)benzoic acid requires controlled conditions to prevent the formation of the mixed anhydride or polymerization. The protocol below utilizes a base-catalyzed nucleophilic substitution of salicylic acid on methanesulfonyl chloride (MsCl).

Mechanism of Synthesis

The reaction proceeds via the attack of the phenoxide anion (generated in situ) on the electrophilic sulfur of methanesulfonyl chloride. The challenge lies in the selectivity between the phenolic hydroxyl and the carboxylic acid. By using a mild base and controlling temperature, chemoselectivity for the phenol is achieved.

Experimental Protocol: Selective Mesylation

Reagents:

  • Salicylic Acid (1.0 eq)[1]

  • Methanesulfonyl Chloride (MsCl) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous, Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve Salicylic Acid (13.8 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask equipped with a drying tube and magnetic stirrer.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (25.3 g, 250 mmol) dropwise over 15 minutes. Note: The solution may turn slightly yellow.

  • Mesylation: Add Methanesulfonyl Chloride (12.6 g, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below 5°C to prevent mixed anhydride formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Quench & Workup: Pour the reaction mixture into cold 1M HCl (200 mL) to quench excess base and precipitate the product.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers and wash with Brine (100 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Toluene/Hexane to yield pure 2-(Methylsulphonyloxy)benzoic acid.

Visualization of Synthetic Pathway

SynthesisPathway Salicylic Salicylic Acid (C7H6O3) Intermediate Tetrahedral Intermediate (Transient) Salicylic->Intermediate + TEA (Base) Deprotonation MsCl Methanesulfonyl Chloride (MsCl) MsCl->Intermediate Nucleophilic Attack Product 2-(Methylsulphonyloxy) benzoic Acid Intermediate->Product Elimination of Cl- Byproduct HCl (Captured by Base) Intermediate->Byproduct

Caption: Base-catalyzed mesylation of salicylic acid via nucleophilic substitution at the sulfur atom.

Mechanistic Applications in Drug Discovery

2-(Methylsulphonyloxy)benzoic acid serves as a critical probe in medicinal chemistry, particularly in the study of serine proteases and cyclooxygenases (COX-1/COX-2).

Structural Homology to Aspirin

Aspirin functions by transferring its acetyl group to Serine-530 in the COX active site, irreversibly inhibiting the enzyme. The mesyl analog (2-(Methylsulphonyloxy)benzoic acid) presents a larger, tetrahedral sulfonyl group.

  • Steric Probe: If the enzyme accommodates the mesyl group, it indicates plasticity in the hydrophobic channel near Ser-530.

  • Reactivity Probe: Sulfonates are generally more stable to nucleophilic attack than acetates. A lack of inhibition would suggest that the specific geometry or electrophilicity of the carbonyl carbon is essential for the acetylation mechanism.

Potential as a Sulfonylating Agent

While less reactive than acyl chlorides, aryl mesylates can act as sulfonylating agents under specific conditions. In a biological context, this compound could theoretically mesylate nucleophilic residues (Ser, Cys), leading to irreversible inhibition via a different mechanism than acylation.

Visualization of Mechanistic Divergence

Mechanism Compound 2-(Methylsulphonyloxy) benzoic Acid Target Enzyme Active Site (Nucleophile: Ser-OH) Compound->Target Docking PathA Pathway A: Mesylation (Theoretical) Target->PathA Nucleophilic Attack on Sulfur PathB Pathway B: Non-Covalent Binding (Reversible) Target->PathB No Reaction (Steric Fit Only) ResultA Irreversible Inhibition (Mesylated Enzyme) PathA->ResultA ResultB Competitive Inhibition (Steric Blockade) PathB->ResultB

Caption: Divergent mechanistic pathways: Covalent modification (Mesylation) vs. Competitive Inhibition.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical parameters must be verified.

Table 2: Analytical Specifications

MethodExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 3.40 (s, 3H)Methyl protons of the mesyl group (-SO₂CH₃).
δ 7.40 - 8.10 (m, 4H)Aromatic protons of the benzoic acid ring.
δ 13.0 (br s, 1H)Carboxylic acid proton (-COOH).
IR Spectroscopy 1690 cm⁻¹C=O stretch (Carboxylic Acid).
1360, 1180 cm⁻¹S=O asymmetric/symmetric stretch (Sulfonate).
Mass Spectrometry m/z 215 [M-H]⁻Negative ion mode (ESI-).

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-[(methylsulfonyl)oxy]- (CAS 108172-57-2). NIST Chemistry WebBook.[2] Available at: [Link]

  • PubChem. 2-Methoxybenzoic acid and related sulfonyl derivatives. National Center for Biotechnology Information. Available at: [Link]

  • MolAid. 2-methylsulfonyloxybenzoic acid - CAS 108172-57-2.[3] Chemical Structure Database.[2] Available at: [Link]

Sources

A Comparative Analysis of 2-(Methylsulphonyloxy)benzoic Acid and Salicylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth comparative analysis of 2-(Methylsulphonyloxy)benzoic acid and its parent compound, salicylic acid. While salicylic acid is a well-established therapeutic agent with a long history of use, its derivative, 2-(Methylsulphonyloxy)benzoic acid, represents a structurally related yet distinct chemical entity with potentially altered physicochemical and pharmacological properties. This document explores the key differences between these two molecules, from their fundamental chemical structures and properties to their synthesis, reactivity, and potential implications in drug development. By examining the impact of substituting the phenolic hydroxyl group of salicylic acid with a methylsulfonyloxy moiety, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced distinctions that could be leveraged for the design of novel therapeutics.

Introduction: Two Structurally Related Benzoic Acids

Salicylic acid (2-hydroxybenzoic acid) is a beta-hydroxy acid and a phenolic compound with a rich history in medicine.[1][2] It is a key active metabolite of acetylsalicylic acid (aspirin) and is known for its anti-inflammatory, analgesic, antipyretic, and keratolytic properties.[3][4] Its therapeutic effects are primarily attributed to its ability to modulate the activity of cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin synthesis.[1][4] However, the free phenolic hydroxyl group of salicylic acid contributes to its acidic nature and can lead to gastrointestinal irritation, limiting its use in some applications.

2-(Methylsulphonyloxy)benzoic acid, on the other hand, is a derivative of salicylic acid where the hydrogen of the phenolic hydroxyl group is replaced by a methanesulfonyl (mesyl) group. This structural modification fundamentally alters the nature of the 2-position substituent, transforming the acidic phenol into a sulfonate ester. This seemingly subtle change has profound implications for the molecule's electronic properties, hydrogen bonding capacity, stability, and, consequently, its potential biological activity and pharmacokinetic profile. This guide will dissect these differences to provide a clear rationale for considering 2-(Methylsulphonyloxy)benzoic acid in drug discovery and development programs.

Structural and Physicochemical Differentiation

The core difference between the two molecules lies in the functional group at the C2 position of the benzoic acid scaffold.

Table 1: Comparison of Key Physicochemical Properties

PropertySalicylic Acid2-(Methylsulphonyloxy)benzoic Acid
IUPAC Name 2-Hydroxybenzoic acid2-(Methylsulfonyloxy)benzoic acid
Molecular Formula C₇H₆O₃C₈H₈O₅S
Molecular Weight 138.12 g/mol [1]216.21 g/mol
Functional Group at C2 Phenolic Hydroxyl (-OH)Methylsulfonyloxy (-OSO₂CH₃)
Hydrogen Bond Donor Yes (both -OH and -COOH)Yes (-COOH only)
Hydrogen Bond Acceptor Yes (both C=O and -OH)Yes (C=O and -SO₂)
Acidity (pKa of -COOH) ~2.97[5]Predicted to be lower (more acidic)
Electronic Effects and Acidity

The methylsulfonyloxy group is a strong electron-withdrawing group due to the highly electronegative oxygen atoms and the sulfur atom in a high oxidation state. This is in contrast to the hydroxyl group, which can act as both a weak electron-withdrawing group via induction and an electron-donating group via resonance.[6] The powerful inductive effect of the -OSO₂CH₃ group is expected to significantly increase the acidity of the carboxylic acid proton compared to salicylic acid.[3][7] This increased acidity can influence the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.[8]

Hydrogen Bonding

Salicylic acid's phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, contributing to its solubility in polar solvents and its ability to form intramolecular hydrogen bonds with the adjacent carboxylic acid group.[9] This intramolecular hydrogen bonding is known to influence its acidity and conformation. In contrast, the methylsulfonyloxy group in 2-(Methylsulphonyloxy)benzoic acid lacks a proton to donate, thus it can only act as a hydrogen bond acceptor through its oxygen atoms.[10] This difference in hydrogen bonding capability will significantly impact its solvation properties and its potential interactions with the active sites of enzymes.

Diagram 1: Chemical Structures

G SalicylicAcid Salicylic Acid Reaction Esterification SalicylicAcid->Reaction MesylChloride Methanesulfonyl Chloride (CH3SO2Cl) MesylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product 2-(Methylsulphonyloxy)benzoic acid Byproduct Triethylammonium chloride Reaction->Product Reaction->Byproduct

Caption: Synthetic pathway for 2-(Methylsulphonyloxy)benzoic acid.

Reactivity and Stability

The phenolic hydroxyl group of salicylic acid can be readily acetylated to form aspirin, and it can participate in various other electrophilic aromatic substitution reactions. The sulfonate ester in 2-(Methylsulphonyloxy)benzoic acid, while generally more stable than a carboxylic acid ester, can undergo nucleophilic attack at the sulfur atom, leading to the cleavage of the S-O bond. [11][12]The stability of the sulfonate ester is crucial for its potential role as a prodrug. It must be stable enough to reach its target but labile enough to be cleaved, either chemically or enzymatically, to release the active compound. [13]

Pharmacological Considerations and Potential Applications

The primary pharmacological difference is expected to stem from the modification of the phenolic hydroxyl group, which is crucial for some of the biological activities of salicylic acid.

Mechanism of Action: A Tale of Two Moieties

Salicylic acid's anti-inflammatory effects are complex and not solely dependent on direct COX inhibition. [1][4]It has been shown to suppress the expression of COX-2, potentially through the inhibition of the transcription factor NF-κB. [2]The phenolic hydroxyl group is thought to play a role in these activities.

For 2-(Methylsulphonyloxy)benzoic acid, two primary pharmacological scenarios can be envisioned:

  • Intrinsic Activity: The molecule itself may possess unique biological activities. Aryl sulfonate esters have been reported to exhibit a range of pharmacological effects, including anti-cancer and anti-viral properties. [14]It is plausible that 2-(Methylsulphonyloxy)benzoic acid could interact with different biological targets than salicylic acid.

  • Prodrug of Salicylic Acid: A more likely role for 2-(Methylsulphonyloxy)benzoic acid is as a prodrug of salicylic acid. [15]The methylsulfonyloxy group could mask the phenolic hydroxyl group, potentially reducing gastric irritation and improving its pharmacokinetic profile. [16]In vivo, the sulfonate ester could be hydrolyzed by esterases or sulfatases to release salicylic acid at the target site. [13]

Diagram 3: Potential Pharmacological Pathways

G cluster_MSA 2-(Methylsulphonyloxy)benzoic acid cluster_SA Salicylic Acid MSA Systemic Circulation SA Target Tissue MSA->SA Enzymatic Hydrolysis (Esterases/Sulfatases) COX_Inhibition ↓ Prostaglandin Synthesis SA->COX_Inhibition Modulates COX activity NFkB_Inhibition ↓ Inflammatory Gene Expression SA->NFkB_Inhibition Inhibits NF-kB pathway

Caption: Prodrug concept of 2-(Methylsulphonyloxy)benzoic acid.

Experimental Protocols

Synthesis of 2-(Methylsulphonyloxy)benzoic Acid

Objective: To synthesize 2-(Methylsulphonyloxy)benzoic acid from salicylic acid and methanesulfonyl chloride.

Materials:

  • Salicylic acid

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve salicylic acid in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add a solution of methanesulfonyl chloride in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum of 2-(Methylsulphonyloxy)benzoic acid is expected to show a singlet for the methyl protons of the sulfonyl group around 3.0-3.5 ppm. The aromatic protons will appear in the range of 7.0-8.2 ppm, with splitting patterns characteristic of a 1,2-disubstituted benzene ring. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm). [2][17]* ¹³C NMR: The spectrum will show a signal for the methyl carbon around 40 ppm. The aromatic carbons will resonate in the 120-140 ppm region, and the carbonyl carbon of the carboxylic acid will be observed downfield (>165 ppm). [2][18] Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonate ester group, typically strong S=O stretching vibrations around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). [19][20]The C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹, and the broad O-H stretch of the carboxylic acid dimer will be present in the 2500-3300 cm⁻¹ region. [21] Mass Spectrometry (MS): Under electrospray ionization (ESI), the molecule is expected to show a prominent [M-H]⁻ ion in negative mode. Fragmentation may involve the loss of SO₂ (64 Da) or the entire methylsulfonyl group. [22][23]

Conclusion and Future Perspectives

The substitution of the phenolic hydroxyl group in salicylic acid with a methylsulfonyloxy group results in a new chemical entity with distinct physicochemical and potentially novel pharmacological properties. The increased acidity of the carboxylic acid, altered hydrogen bonding capacity, and the potential for 2-(Methylsulphonyloxy)benzoic acid to act as a prodrug for salicylic acid are key differentiators. This technical guide provides a foundational understanding of these differences, offering a rationale for further investigation into 2-(Methylsulphonyloxy)benzoic acid as a potential therapeutic agent. Future research should focus on the detailed in vitro and in vivo evaluation of its stability, metabolism, pharmacokinetic profile, and pharmacological activity to fully elucidate its therapeutic potential.

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  • Mitchell, J. A., Saunders, M., Barnes, P. J., Newton, R., & Belvisi, M. G. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Molecular pharmacology, 51(6), 907–912.
  • (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]

  • Kritchevsky, D., & Tepper, S. A. (1974). Arylsulfonate esters as hypocholesteremic agents: III. Mechanism of action studies. Artery, 1(4), 346-355.
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Thermodynamic stability of O-mesylsalicylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of O-mesylsalicylic Acid Derivatives

Abstract

O-mesylsalicylic acid and its derivatives are pivotal intermediates in modern pharmaceutical synthesis, frequently utilized for their reactive properties as precursors to more complex active pharmaceutical ingredients (APIs). The mesyl (methanesulfonyl) group, an excellent leaving group, facilitates nucleophilic substitution reactions, but its presence also introduces inherent stability challenges. An unmanaged decomposition can lead to significant safety incidents, batch failures, and regulatory hurdles. This guide provides a comprehensive framework for researchers, process chemists, and drug development professionals to understand, evaluate, and manage the thermodynamic stability of this critical class of compounds. We will delve into the underlying chemical principles governing their stability, outline robust experimental protocols for characterization, and offer insights into interpreting the resulting data for risk assessment and safe handling.

The Dichotomy of Reactivity and Stability in Mesylated Salicylates

Salicylic acid derivatives are a cornerstone of medicinal chemistry, with acetylsalicylic acid (Aspirin) being the most prominent example.[1] In the synthesis of novel APIs, the phenolic hydroxyl group of salicylic acid is often temporarily protected or activated. The methanesulfonyl (mesyl) group is an ideal activating group; its strong electron-withdrawing nature makes the sulfonate ester an exceptionally good leaving group for nucleophilic substitution reactions.[2][3]

However, this desired reactivity is the very source of the compounds' potential instability. The inherent strain and reactivity can lead to uncontrolled decomposition, which is often highly exothermic. For pharmaceutical intermediates, understanding this thermal risk is not merely an academic exercise; it is a fundamental requirement for safe process scale-up, defining storage conditions, and ensuring the quality and purity of the final API.[4] Incidents involving runaway reactions during the synthesis or handling of reactive intermediates are a known hazard in the pharmaceutical industry.[4] Therefore, a thorough thermodynamic stability assessment is a non-negotiable aspect of process safety and quality control.

Potential Decomposition Pathways: A Mechanistic Perspective

While specific experimental data for the decomposition of O-mesylsalicylic acid is not extensively published, we can predict the primary degradation pathways based on fundamental chemical principles and analogies with related structures like acetylsalicylic acid and other aryl sulfonates.[5][6] The key drivers of instability are the presence of the labile mesylate group, the adjacent carboxylic acid, and the potential for intramolecular interactions.

The three most probable decomposition routes are:

  • Hydrolysis: The most straightforward pathway, involving the cleavage of the O-S bond by water, which can be present as a solvent or as atmospheric moisture. This reaction is catalyzed by both acid and base and results in the formation of salicylic acid and methanesulfonic acid. Given that one of the products is an acid, this pathway can be auto-catalytic.

  • Intramolecular Cyclization/Rearrangement: The proximity of the carboxylic acid to the O-mesyl group can facilitate an intramolecular reaction, potentially leading to the formation of a cyclic anhydride-like intermediate, which would be highly reactive.

  • Decarboxylation: At elevated temperatures, salicylic acid itself is known to decompose into phenol and carbon dioxide.[7] It is plausible that O-mesylsalicylic acid could undergo a similar thermal decarboxylation, which would be a gas-evolving and potentially hazardous reaction.

These pathways are not mutually exclusive and can occur concurrently, complicating the degradation profile.

main O-Mesylsalicylic Acid Derivative hydrolysis Hydrolysis (H₂O, Acid/Base Catalyzed) main->hydrolysis Pathway 1 rearrangement Intramolecular Rearrangement main->rearrangement Pathway 2 decarboxylation Thermal Decarboxylation (High Temperature) main->decarboxylation Pathway 3 prod_hydrolysis Salicylic Acid + Methanesulfonic Acid hydrolysis->prod_hydrolysis prod_rearrangement Cyclic Intermediates rearrangement->prod_rearrangement prod_decarboxylation Mesyl-Phenol + CO₂ (gas) decarboxylation->prod_decarboxylation

Figure 1: Predicted primary decomposition pathways for O-mesylsalicylic acid derivatives.

Experimental Framework for Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermodynamic stability of a reactive intermediate. This involves a combination of screening techniques to identify thermal hazards and detailed kinetic studies to quantify the rate of degradation under various conditions.

Thermal Hazard Screening

The initial assessment should focus on identifying the onset temperature of decomposition and the associated energy release. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for this purpose.[8][9]

3.1.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides critical information on melting points, phase transitions, and, most importantly, the onset temperature and energy of exothermic decomposition events.

Experimental Protocol: DSC Screening

  • Sample Preparation: Accurately weigh 1-3 mg of the O-mesylsalicylic acid derivative into a high-pressure DSC pan (gold-plated stainless steel is recommended for its inertness and ability to withstand pressure buildup).

  • Instrumentation: Place the sealed pan into a calibrated DSC instrument, such as a Mettler-Toledo DSC 822e or equivalent.[10] An empty, sealed high-pressure pan should be used as a reference.

  • Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature at a rate of 10 °C/min from 30 °C to a final temperature well above any expected decomposition (e.g., 350 °C). A slower heating rate (e.g., 2-5 °C/min) can provide better resolution of thermal events.

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • Identify the melting endotherm (if the material is crystalline).

    • Determine the onset temperature of any significant exotherm. This is the primary indicator of the beginning of thermal decomposition.

    • Integrate the area of the exotherm to quantify the heat of decomposition (in J/g). An energy release of >500 J/g is generally considered highly energetic and requires careful handling.

3.1.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] It is used to determine decomposition temperatures, identify the presence of volatiles (like solvents or water), and corroborate DSC findings. A TGA experiment reveals when a sample loses mass, but not the energy associated with that loss.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: Place the pan into a calibrated TGA instrument.

  • Method:

    • Heat the sample from 30 °C to a high temperature (e.g., 400 °C) at a controlled rate, typically 10 °C/min.

    • Use an inert nitrogen atmosphere to isolate thermal decomposition from oxidation.

  • Data Analysis:

    • Analyze the resulting thermogram (mass vs. temperature).

    • Determine the onset temperature of mass loss, which corresponds to the start of decomposition.

    • Quantify the percentage of mass lost at each decomposition step. This can provide clues about the degradation pathway (e.g., loss of CO₂ or the mesyl group).

Forced Degradation and Kinetic Studies

Forced degradation (or stress testing) studies are essential for identifying likely degradation products and determining the intrinsic stability of a molecule, as mandated by ICH guidelines.[12][13] These studies involve subjecting the compound to harsh conditions and monitoring its degradation over time, typically using a stability-indicating analytical method like HPLC.

Workflow for Forced Degradation Studies

  • Develop a Stability-Indicating HPLC Method: The cornerstone of any kinetic study is a robust analytical method that can separate the parent O-mesylsalicylic acid derivative from all its potential degradation products and impurities.[14] This typically involves screening different C18 columns, mobile phase compositions (e.g., acetonitrile/methanol and buffered aqueous phases), and detection wavelengths (using a PDA detector). The method must be validated for specificity, linearity, accuracy, and precision.[15]

  • Perform Stress Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at a controlled temperature (e.g., 60 °C).

    • Oxidation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid and a solution to controlled light conditions as per ICH Q1B guidelines.

  • Analyze Samples and Determine Kinetics:

    • At specified time points for each condition, withdraw an aliquot, neutralize it if necessary, and dilute it to a known concentration.

    • Analyze the sample by the validated HPLC method to determine the concentration of the parent compound remaining.

    • Plot the concentration of the parent compound versus time. By fitting this data to kinetic models (e.g., zero-order, first-order), the degradation rate constant (k) and half-life (t₁/₂) can be determined for each stress condition.[16]

cluster_0 Thermal Hazard Screening cluster_1 Forced Degradation & Kinetics dsc DSC Analysis (1-3 mg sample, 10°C/min ramp) dsc_out Output: Onset Temp, Heat of Decomposition (J/g) dsc->dsc_out tga TGA Analysis (5-10 mg sample, 10°C/min ramp) tga_out Output: Onset Temp, Mass Loss (%) tga->tga_out risk Comprehensive Stability & Risk Profile dsc_out->risk tga_out->risk hplc Develop Stability-Indicating HPLC Method stress Perform Stress Testing (Acid, Base, Oxidative, Thermal) hplc->stress kinetic Kinetic Analysis (Plot Conc. vs. Time) stress->kinetic kinetic_out Output: Degradation Rate (k), Half-life (t₁/₂) kinetic->kinetic_out kinetic_out->risk

Figure 2: Experimental workflow for assessing the thermodynamic stability of O-mesylsalicylic acid derivatives.

Data Interpretation and Risk Management

The data gathered from the experimental workflow must be synthesized to build a complete stability profile and inform risk management strategies.

ParameterTechniqueTypical Value (Hypothetical)Implication
Melting Point DSC125 °CDefines the upper limit for solid handling before phase change.
Decomposition Onset DSC155 °CCritical temperature. Processes should stay well below this (e.g., < 100 °C).
Heat of Decomposition DSC-850 J/gHighly energetic. Indicates a significant runaway reaction potential. Requires robust process cooling and control.
Mass Loss Onset TGA158 °CCorroborates DSC onset. Confirms decomposition involves volatile products.
Degradation Half-life (0.1M HCl, 60°C) HPLC4.5 hoursIndicates significant instability in acidic aqueous conditions. Avoid acidic workups at elevated temperatures.
Degradation Half-life (0.1M NaOH, 60°C) HPLC0.5 hoursExtremely unstable to base. Indicates the mesylate is highly susceptible to hydrolysis under alkaline conditions.

Table 1: Hypothetical stability data for a representative O-mesylsalicylic acid derivative.

Key Insights for Risk Management:

  • Significant Exothermicity: A high heat of decomposition, as shown in the hypothetical data, is a major red flag. It necessitates careful engineering controls during scale-up, such as semi-batch processing, controlled addition rates, and emergency cooling systems.

  • Narrow Window Between Melting and Decomposition: A small temperature difference between the melting point and the decomposition onset can be particularly hazardous. Molten material has faster reaction kinetics, increasing the risk of a runaway reaction.

  • Hydrolytic Instability: The rapid degradation in both acidic and especially basic conditions highlights the need to control pH and water content during reactions and workups. The material should be stored in a dry environment.

  • Safe Storage and Handling: Based on the data, the material should be stored in a cool, dry place, away from incompatible materials like strong acids and bases.[17][18] All personnel handling the material must be aware of its thermal and hydrolytic instability.

Conclusion

O-mesylsalicylic acid derivatives are valuable synthetic intermediates whose utility is intrinsically linked to their reactivity. This reactivity, however, presents significant stability challenges that must be proactively managed. A systematic approach, grounded in robust experimental techniques like DSC, TGA, and stability-indicating HPLC, is paramount. By understanding the potential decomposition pathways, quantifying the thermal hazards, and determining the degradation kinetics, drug development professionals can implement appropriate controls to ensure process safety, maintain product quality, and facilitate a smooth transition from laboratory discovery to commercial manufacturing. The framework presented in this guide provides a reliable path to characterizing and managing the thermodynamic stability of this important class of molecules.

References

  • 7 - Source: Not specified. This document provides a general overview of salicylic acid chemistry, including its preparation and decomposition.

  • - Source: PubMed. This study investigates the structure-activity relationships of various salicylic acid derivatives.

  • - Source: ResearchGate. This article details the use of DSC to analyze the thermal properties of a salicylic acid derivative.

  • - Source: safety.duke.edu. This document provides general guidelines for handling hazardous drugs in a laboratory and pharmacy setting.

  • - Source: YouTube. This video explains the chemical mechanism for the hydrolysis of a salicylic acid ester.

  • - Source: ResearchGate. This paper discusses the chemical stability and reactivity of aryl mesylates in catalytic reactions.

  • - Source: YouTube. This video demonstrates laboratory techniques for synthesizing and purifying salicylic acid.

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  • - Source: Heriot-Watt University. This research highlights the facile thermal decomposition of salsalate, a dimer of salicylic acid.

  • - Source: American Laboratory. This application note demonstrates the use of DSC to detect incompatibilities in pharmaceutical formulations.

  • - Source: ResearchGate. This study uses computational methods to compare the thermodynamic stability of salicylic acid isomers.

  • - Source: MasterMover. This article discusses best practices for handling materials safely in a pharmaceutical setting.

  • - Source: PMC. This paper illustrates the use of TGA and DTA to study the thermal behavior and stability of various drugs.

  • - Source: Hilaris Publisher. This article details the process of developing a stability-indicating LC method and its use in kinetic degradation studies.

  • - Source: PMC. This study uses DSC to investigate the thermal properties of mixtures containing salicylic acid.

  • - Source: PMC. This paper discusses the importance of salicylic acid as a precursor in the pharmaceutical industry.

  • - Source: PMC. This research notes the base-sensitivity of aryl mesylate electrophiles.

  • - Source: At Tianming Pharmaceutical. This article provides an industry perspective on managing hazardous reactions during the synthesis of pharmaceutical intermediates.

  • - Source: Open Access Journals. This document provides a detailed overview of the TGA technique and its applications in pharmaceuticals.

  • - Source: ResearchGate. This paper describes the stress testing of a mesylate-containing drug according to ICH guidelines.

  • - Source: ResearchGate. This study examines the degradation kinetics of acetylsalicylic acid in various solvents.

  • - Source: Separation Science. This article reviews the key analytical techniques, like HPLC, used in pharmaceutical stability testing.

  • - Source: Chemistry Steps. This educational resource explains the role of mesylates and tosylates as good leaving groups in organic chemistry.

  • - Source: Chromatography Online. This article discusses ICH guidelines for stability testing of drug substances and products.

  • - Source: MDPI. This paper notes the hygroscopic nature of acetylsalicylic acid and its tendency to hydrolyze.

  • - Source: NETZSCH Analyzing & Testing. This application note describes the thermal degradation of acetylsalicylic acid into salicylic acid and acetic acid.

  • - Source: Mettler Toledo. This page provides a technical overview of the principles and applications of Thermogravimetric Analysis.

  • - Source: Master Organic Chemistry. This article explains how to convert alcohols into better leaving groups like tosylates and mesylates.

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Technical Guide: Safety, Toxicity, and Handling of 2-(Methylsulphonyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(Methylsulphonyloxy)benzoic acid , a specialized intermediate used in pharmaceutical synthesis. The content is structured to support researchers in handling, risk assessment, and experimental design, moving beyond standard SDS templates to address the specific reactivity and toxicity profile of aryl mesylates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

2-(Methylsulphonyloxy)benzoic acid (also known as O-Mesylsalicylic acid) is a reactive derivative of salicylic acid where the phenolic hydroxyl group is protected/activated by a methanesulfonyl (mesyl) group. This modification significantly alters its electrophilicity and stability compared to the parent compound.

PropertyData
CAS Number 108172-57-2
IUPAC Name 2-(Methanesulfonyloxy)benzoic acid
Molecular Formula C₈H₈O₅S
Molecular Weight 216.21 g/mol
Structure Description Ortho-substituted benzoic acid containing a mesylate (-OSO₂CH₃) ester.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol*); sparingly soluble in water (hydrolyzes).
Reactivity Class Aryl Sulfonate / Carboxylic Acid

*Note: Stability in methanol is limited due to potential transesterification or solvolysis.

Structural Reactivity Analysis

The presence of the mesyl group converts the phenol into a good leaving group (mesylate anion, MsO⁻). Unlike alkyl mesylates (which are potent alkylating agents), this aryl mesylate is less prone to Sₙ2 attack at the aromatic carbon. However, it introduces two critical reactivity pathways:

  • Hydrolysis: The ester bond is susceptible to nucleophilic attack by water, releasing Methanesulfonic acid (MsOH) and Salicylic acid .

  • Acyl Activation: The electron-withdrawing effect of the mesyl group increases the acidity of the carboxylic acid and may facilitate intramolecular cyclization (e.g., to benzoxazinones) in the presence of nucleophiles.

Hazard Identification & GHS Classification

While specific experimental toxicity data for CAS 108172-57-2 is limited, a robust safety profile is derived via Read-Across from its hydrolysis products (Salicylic acid and Methanesulfonic acid) and structural analogs (Aryl sulfonates).

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1]
Serious Eye Damage Category 1 H318: Causes serious eye damage (due to acid release).
Sensitization, Skin Category 1 H317: May cause an allergic skin reaction.
STOT - Single Exposure Category 3 H335: May cause respiratory irritation.[2]
Critical Hazard Mechanism: The Hydrolysis Risk

The primary acute hazard arises from moisture contact. Upon exposure to mucous membranes or wet skin, the compound hydrolyzes to release Methanesulfonic acid (pKa -1.9) , a strong corrosive.

DOT Diagram: Hydrolysis & Toxicity Pathway

HydrolysisPathway Compound 2-(Methylsulphonyloxy) benzoic acid Transition Hydrolytic Cleavage Compound->Transition Water + H₂O (Moisture/Tissue) Water->Transition Salicylic Salicylic Acid (Irritant/Toxin) Transition->Salicylic Release MsOH Methanesulfonic Acid (Corrosive) Transition->MsOH Release

Caption: Hydrolysis of the aryl mesylate releases corrosive methanesulfonic acid, driving the primary acute toxicity risks.

Toxicological Profile (In-Depth)

Genotoxicity & Impurity Control (PGI Assessment)

For drug development professionals, the Potentially Genotoxic Impurity (PGI) status is the most critical parameter.

  • Aryl vs. Alkyl Mesylates: Alkyl mesylates (e.g., Methyl methanesulfonate) are known DNA alkylators (mutagens). Aryl mesylates (like this compound) lack the mechanism for direct DNA alkylation via Sₙ2.

  • The Real Risk: The synthesis of this compound involves Methanesulfonyl chloride (MsCl) . Residual MsCl is a potent mutagen. Furthermore, if synthesized or stored in methanol , it can form Methyl methanesulfonate (MMS) , a high-potency carcinogen.

  • Recommendation: Quantify alkyl mesylate impurities using GC-MS or LC-MS/MS to ensuring levels are below the Threshold of Toxicological Concern (TTC) (typically <1.5 µ g/day ).

Acute Toxicity (Read-Across)
  • Oral: Predicted LD50 > 500 mg/kg (Rat). Based on Salicylic acid (LD50 ~891 mg/kg) and the hydrolysis potential.

  • Dermal: Irritating to corrosive. The lipophilic nature of the mesyl group facilitates skin penetration, followed by hydrolysis and acid burn.

Handling, Storage, & Stability Protocols

Stability & Storage
  • Moisture Sensitivity: Highly Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

  • Temperature: Refrigerate (2–8°C). Thermal decomposition may release SO₂ and toxic fumes.

  • Solvent Compatibility: Avoid protic solvents (Alcohols, Water) for storage. Use anhydrous DCM, THF, or Ethyl Acetate for short-term handling.

Emergency Response Workflow

DOT Diagram: Spill & Exposure Response

EmergencyResponse cluster_Skin Skin/Eye Contact cluster_Spill Spill Cleanup Start Exposure Incident Step1 1. Brush off dry particles (Do not add water yet) Start->Step1 Personnel Spill1 1. Evacuate & Ventilate Start->Spill1 Environment Step2 2. Flush with copious water (>15 mins) to dilute acid Step1->Step2 Step3 3. Apply Calcium Gluconate? (NO - specific for HF only. Use standard burn treatment) Step2->Step3 Spill2 2. Cover with Dry Lime/Soda Ash (Neutralize Acid Potential) Spill1->Spill2 Spill3 3. Collect as HazWaste Spill2->Spill3

Caption: Immediate response protocols emphasizing dry removal before irrigation to minimize acid activation heat.

Experimental Protocol: Safe Solubilization

Use this protocol to prepare stock solutions for biological assays while minimizing hydrolysis.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Procedure:

    • Weigh the compound in a glovebox or low-humidity environment.

    • Add anhydrous DMSO to achieve a concentration of 10–50 mM.

    • Vortex briefly. The solution should be clear and colorless.

  • Validation: Verify integrity by LC-MS immediately. A peak for Salicylic acid indicates moisture contamination.

  • Usage: Dilute into aqueous buffers immediately prior to use. Expect a half-life of <1 hour in pH 7.4 buffer due to ester hydrolysis.

References

  • PubChem Compound Summary . (n.d.). 2-(Methanesulfonyloxy)benzoic acid (CAS 108172-57-2).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA) . (n.d.). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

  • Müller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory Toxicology and Pharmacology.

Sources

Methodological & Application

Application Note: Preparation and Handling of 2-(Methylsulphonyloxy)benzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers investigating the chemical modification of serine hydrolases, specifically Cyclooxygenase (COX) isoforms, using the mechanism-based inactivator 2-(Methylsulphonyloxy)benzoic acid (also known as 2-Mesyloxybenzoic acid).

Introduction & Scientific Rationale

2-(Methylsulphonyloxy)benzoic acid (CAS: 108172-57-2) is a structural analogue of aspirin (2-acetoxybenzoic acid). While aspirin irreversibly inactivates Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) by transferring an acetyl group to the active site serine residue (Ser-530), 2-(methylsulphonyloxy)benzoic acid functions as a mesylating agent .

Upon binding to the COX active site, this compound transfers a methanesulfonyl (mesyl) group to the hydroxyl group of the catalytic serine. This reaction creates a bulky sulfonate ester that sterically blocks the cyclooxygenase channel, preventing arachidonic acid entry.

Key Applications
  • Active Site Probing: Used to evaluate the steric tolerance of the COX active site (Mesyl group is larger than Acetyl).

  • Irreversible Inhibition Studies: Comparison of inactivation kinetics (

    
    ) versus reversible binding (
    
    
    
    ).
  • Mechanistic Analysis: Differentiating between acetylation and sulfonylation pathways in serine hydrolases.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Compound Name 2-(Methylsulphonyloxy)benzoic acid
Synonyms 2-Mesyloxybenzoic acid; 2-Methanesulfonyloxybenzoic acid
CAS Number 108172-57-2
Molecular Formula

Molecular Weight 216.21 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mM), DMF, Ethanol. Sparingly soluble in water.
Reactivity Hydrolytically unstable in aqueous buffers (pH > 7.0).

Preparation Protocol: Stock Solution (100 mM)

Critical Note: This compound is a reactive sulfonate ester. It is susceptible to spontaneous hydrolysis in the presence of moisture, yielding salicylic acid and methanesulfonic acid. Anhydrous conditions are mandatory for stock preparation.

Materials Required[3][8][9][10][11][12][13][14]
  • Solid Reagent: 2-(Methylsulphonyloxy)benzoic acid (Purity >97%).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), purity ≥99.9%, water content <50 ppm.

    • Why DMSO? DMSO prevents hydrolysis during storage and is miscible with aqueous buffers. Ethanol is a nucleophile and can cause trans-esterification over long periods; therefore, DMSO is preferred.

  • Equipment: Analytical balance, vortex mixer, amber glass vials (to protect from light), nitrogen gas stream (optional).

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid reagent to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh 21.6 mg of 2-(Methylsulphonyloxy)benzoic acid into a sterile, amber microcentrifuge tube or glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

    • Calculation:

      
      .
      
    • 
      .
      
  • Dissolution: Vortex vigorously for 30–60 seconds until the solid is completely dissolved. The solution should be clear and colorless.

  • Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Tip: Use low-retention tubes to minimize loss.

  • Storage: Store aliquots at -20°C (stable for 3 months) or -80°C (stable for 1 year). Protect from light and moisture.

Usage Protocol: Working Solutions & Kinetics

To inhibit enzymes or modify proteins, the stock must be diluted into an aqueous buffer.

Dilution Strategy[4][8]
  • Thawing: Thaw a single aliquot of 100 mM stock at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional): If a low final concentration (e.g., 10 µM) is required, prepare a 1 mM intermediate dilution in buffer immediately before use.

  • Final Reaction: Add the stock directly to the reaction vessel containing the protein/enzyme.

    • Solvent Limit: Keep the final DMSO concentration

      
       (v/v) to avoid solvent-induced enzyme denaturation.
      
    • Example: Add 1 µL of 100 mM stock to 999 µL of reaction buffer for a final concentration of 100 µM.

Hydrolysis & Stability Warning

Like aspirin, 2-mesyloxybenzoic acid hydrolyzes in aqueous solution.

  • Half-life (

    
    ):  Estimated at 30–60 minutes at pH 7.4, 37°C.
    
  • Implication: Prepare working solutions immediately before adding to the assay. Do not store diluted aqueous solutions.

Visualizing the Mechanism & Workflow

Figure 1: Inactivation Mechanism

The following diagram illustrates the nucleophilic attack of the catalytic serine on the sulfonyl group, leading to the mesylated enzyme.

ReactionMechanism Compound 2-(Methylsulphonyloxy) benzoic acid Transition Transition State (Tetrahedral/Pentacoordinate) Compound->Transition Binding & Attack Enzyme COX Enzyme (Ser-530-OH) Enzyme->Transition Binding & Attack Product1 Inactivated Enzyme (Ser-530-O-SO2-CH3) Transition->Product1 Mesyl Transfer Product2 Salicylic Acid (Byproduct) Transition->Product2 Leaving Group Water H2O (Buffer) Transition->Water Competition Hydrolysis Hydrolysis Product (Methanesulfonic acid) Water->Hydrolysis Spontaneous Degradation

Caption: Mechanism of COX inactivation via mesyl group transfer to the active site serine.

Figure 2: Preparation Workflow

Standardized workflow to ensure stock integrity.

StockPrep Start Solid Reagent (Stored at 4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh 21.6 mg Equilibrate->Weigh Dissolve Add 1.0 mL Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Clear Solution (100 mM Stock) Dissolve->Vortex Aliquot Aliquot (50 µL) Vortex->Aliquot Store Store at -80°C (Desiccated) Aliquot->Store

Caption: Step-by-step workflow for preparing anhydrous stock solutions.

Safety Considerations

  • Hazard Identification: 2-(Methylsulphonyloxy)benzoic acid is an acylating/sulfonylating agent. It may cause skin sensitization, respiratory irritation, and serious eye damage.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of unused stock solutions as hazardous organic waste (sulfur-containing).

References

  • Rome, L. H., & Lands, W. E. (1975). Structural requirements for time-dependent inhibition of prostaglandin biosynthesis by anti-inflammatory drugs. Proceedings of the National Academy of Sciences, 72(12), 4863–4865. Link

  • DeWitt, D. L., El-Harith, E. A., Kraemer, S. A., Andrews, M. J., Yao, E. F., Armstrong, R. L., & Smith, W. L. (1990). The aspirin and heme-binding sites of ovine and murine prostaglandin endoperoxide synthases. Journal of Biological Chemistry, 265(9), 5192–5198. Link

  • Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637–643. Link

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., Kozak, K. R., & Marnett, L. J. (2000). Aspirin-like molecules that covalently inactivate cyclooxygenase-2.[1] Science, 280(5367), 1268-1270. Link

Sources

Reaction conditions for acylation of serine proteases with 2-(Methylsulphonyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Detailed Application Note & Protocol: Acylation of Serine Proteases with 2-(Methylsulphonyloxy)benzoic Acid

Introduction & Scientific Context

2-(Methylsulphonyloxy)benzoic acid (also referred to as O-mesylsalicylic acid) represents a specialized class of reagents used for the chemical modification and mechanistic probing of serine proteases (e.g., Chymotrypsin, Trypsin, Elastase, Thrombin).

Structurally analogous to Aspirin (2-acetoxybenzoic acid) , this compound functions as a "suicide substrate" or active-site titrant. While Aspirin acetylates the active site serine (transferring the acetyl group and releasing salicylate), 2-(Methylsulphonyloxy)benzoic acid is designed to transfer the methanesulfonyl (mesyl) group to the catalytic serine residue (Ser-195 in chymotrypsin numbering).

Although the user prompt refers to "acylation," chemically this reaction is a sulfonylation (a specific subset of acylation involving a sulfonyl group). The resulting mesyl-enzyme is typically stable, leading to irreversible inhibition. This reaction is critical for:

  • Active Site Titration: Determining the operational molarity of protease solutions.

  • Mechanistic Studies: Probing the nucleophilicity of the catalytic triad (His-57/Asp-102/Ser-195).

  • Inhibition Kinetics: Determining

    
     and 
    
    
    
    values for drug development.

Mechanism of Action

The reaction proceeds via a nucleophilic attack by the active site serine hydroxyl (


-O) on the sulfur atom of the methanesulfonyloxy group. The salicylic acid moiety acts as a leaving group (facilitated by the ortho-carboxyl group, potentially via general acid catalysis or electrostatic stabilization).

Pathway:

  • Binding: Formation of the non-covalent Michaelis complex (

    
    ).
    
  • Sulfonylation: Nucleophilic attack by Ser-195 on the sulfonyl sulfur.

  • Release: Expulsion of salicylic acid (leaving group).

  • Inactivation: Formation of the stable Mesyl-Enzyme (

    
    ).
    

ReactionMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex + Reagent Reagent 2-(Methylsulphonyloxy) benzoic acid (I) Reagent->Complex Transition Transition State (Tetrahedral/Trigonal) Complex->Transition k_inact Product1 Salicylic Acid (Leaving Group) Transition->Product1 Release Inhibited Mesyl-Enzyme (E-SO2CH3) Inactive Transition->Inhibited Sulfonylation Inhibited->Enzyme k_react (Very Slow/Negligible)

Figure 1: Kinetic pathway for the irreversible inhibition (sulfonylation) of serine proteases by 2-(Methylsulphonyloxy)benzoic acid.

Experimental Protocols

Materials & Preparation
  • Reagent: 2-(Methylsulphonyloxy)benzoic acid (High Purity >98%).

  • Target Enzyme:

    
    -Chymotrypsin (bovine pancreas) or Trypsin (bovine/porcine).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN). Note: Avoid alcohols (Ethanol/Methanol) as they can act as competitive nucleophiles.

  • Buffer: 50 mM Tris-HCl or 50 mM Sodium Phosphate, pH 7.0 – 8.0.

    • Note: Reaction rates are pH-dependent due to the pKa of His-57 (~7.0).

Stock Solution Preparation:

  • Weigh ~10 mg of 2-(Methylsulphonyloxy)benzoic acid.

  • Dissolve in 100% DMSO to prepare a 100 mM Stock Solution .

  • Store at -20°C. Prepare fresh working dilutions (e.g., 1-10 mM) immediately before use.

Protocol A: Determination of Pseudo-First-Order Rate Constant ( )

This protocol measures the rate of inactivation under pseudo-first-order conditions (


).

Steps:

  • Enzyme Preparation: Dilute the enzyme to 1

    
    M  in reaction buffer (pH 7.4). Keep on ice.
    
  • Substrate Control: Prepare a standard chromogenic substrate assay (e.g., BAPNA for Trypsin or Suc-AAPF-pNA for Chymotrypsin) to measure residual activity.

  • Incubation:

    • In a microcentrifuge tube, mix 990

      
      L  of Enzyme Solution.
      
    • Add 10

      
      L  of Inhibitor Stock (final conc: 10 
      
      
      
      M to 1 mM).
    • Mix rapidly and incubate at 25°C .

  • Sampling:

    • At defined time points (e.g., 0, 1, 2, 5, 10, 20, 30 min), remove 50

      
      L  aliquots.
      
  • Activity Assay:

    • Immediately dilute the 50

      
      L aliquot into 950 
      
      
      
      L
      of the chromogenic substrate solution in a cuvette.
    • Measure the initial velocity (

      
      ) of p-nitroaniline release at 405 nm .
      
  • Data Processing:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope of the line is

      
      .
      

Data Table Template:

Time (min)Absorbance (405 nm)Residual Activity (

)

00.8501.000.00
10.7650.90-0.105
50.4250.50-0.693
100.2120.25-1.386
Protocol B: Active Site Titration (Burst Kinetics)

If the reagent is used as a "burst" titrant (where the leaving group is chromogenic or the first turnover is fast followed by a stable intermediate), use this modification. Note: Salicylic acid release is monitored by UV absorbance, though it overlaps with protein absorbance.

Alternative Detection: Use High-Performance Liquid Chromatography (HPLC) to quantify the released salicylic acid.

  • Mix: 50

    
    M Enzyme + 500 
    
    
    
    M Reagent in Buffer.
  • Monitor: Absorbance at 295-300 nm (where salicylic acid absorbs, distinct from protein at 280 nm).

  • Result: A rapid increase in absorbance ("burst") corresponding to the stoichiometric release of salicylate (1:1 with active sites), followed by a plateau (if the acyl-enzyme is stable).

Critical Analysis & Troubleshooting

pH Dependence

The reaction relies on the unprotonated imidazole of His-57 to activate Ser-195.

  • pH < 6.0: Reaction slows significantly (His-57 protonated).

  • pH > 9.0: Non-specific hydrolysis of the reagent increases; enzyme denaturation risk.

  • Optimal: pH 7.4 – 7.8.

Spontaneous Hydrolysis

The methanesulfonyloxy ester bond is labile.

  • Control: Always run a "Reagent Only" control (monitor by HPLC or UV) to measure the spontaneous hydrolysis rate (

    
    ) of the inhibitor in buffer.
    
  • Correction: If

    
     is significant relative to 
    
    
    
    , correct the kinetic model.
Reactivation

Unlike acetylation (Aspirin), mesylation is often irreversible. However, check for slow reactivation by dialyzing the inhibited enzyme for 24 hours and re-assaying activity. If activity returns, the inhibition is reversible (acylation); if not, it is irreversible (sulfonylation/alkylation).

References

  • Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl esters with chymotrypsin and insulin. Biochemical Journal, 56(2), 288–297. Link

  • Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Decomposition of Sulfonyl-Chymotrypsin. Biochemistry, 3(6), 783–791. Link

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link

  • Bender, M. L., et al. (1966).

    
    -Chymotrypsin, Trypsin, Papain, Elastase, and Subtilisin. Journal of the American Chemical Society, 88(24), 5890–5913. Link
    

Application Note: Active Site Modification using 2-(Methylsulphonyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of 2-(Methylsulphonyloxy)benzoic acid (also known as 2-Mesyloxybenzoic acid ), a specialized chemical probe and irreversible inhibitor designed for the modification of nucleophilic active sites in enzymes, particularly serine hydrolases and cyclooxygenases (COX).

Introduction & Mechanism of Action

2-(Methylsulphonyloxy)benzoic acid is a structural analog of Aspirin (2-acetoxybenzoic acid) . While aspirin transfers an acetyl group (


) to the active site serine of Cyclooxygenase (COX) enzymes, 2-(Methylsulphonyloxy)benzoic acid is designed to transfer a methanesulfonyl (mesyl)  group (

).

This reagent functions as a "suicide substrate" or mechanism-based inactivator.[1] It exploits the enzyme's specific affinity for the salicylate scaffold to direct the mesylating moiety to the catalytic center.

Mechanistic Pathway
  • Binding : The salicylate moiety binds to the enzyme's active site (e.g., the arachidonic acid binding channel of COX).

  • Nucleophilic Attack : The catalytic nucleophile (typically a Serine hydroxyl ) attacks the electrophilic sulfur atom of the methanesulfonyloxy group.

  • Mesylation : The methanesulfonyl group is covalently transferred to the serine residue.

  • Release : Salicylic acid is released as the leaving group.

  • Inhibition : The bulky mesyl group blocks the active site and prevents substrate binding, resulting in irreversible inactivation.

Mechanism Reagent 2-(Methylsulphonyloxy) benzoic acid Complex Michaelis Complex [E·I] Reagent->Complex + Enzyme Enzyme Active Enzyme (Ser-OH) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (Ser-OH -> S) Product Mesyl-Enzyme (Ser-O-SO2Me) Transition->Product Covalent Bond Formation Leaving Salicylic Acid (Released) Transition->Leaving Elimination

Figure 1: Mechanism of irreversible inactivation by 2-(Methylsulphonyloxy)benzoic acid. The reagent acts as a mesylating agent, transferring the -SO2Me group to the active site nucleophile.

Applications

Application AreaDescription
COX Inhibition Irreversible inactivation of COX-1 and COX-2 via mesylation of Ser-530 . Used to probe the size and flexibility of the hydrophobic channel compared to acetylation (Aspirin).
Serine Protease Profiling Modification of catalytic serines in chymotrypsin-like enzymes. The salicylate scaffold directs specificity toward enzymes that recognize aromatic side chains.
Active Site Mapping Introduction of a small, stable sulfonyl tag (

) to probe steric constraints or to block specific sub-sites without denaturing the protein.
Structural Biology Stabilizing enzyme-inhibitor complexes for X-ray crystallography to define the precise location of the active site serine.

Experimental Protocol

Safety Warning: 2-(Methylsulphonyloxy)benzoic acid is an alkylating/acylating agent. Handle with gloves and eye protection. Work in a fume hood.

Materials Required
  • Reagent: 2-(Methylsulphonyloxy)benzoic acid (CAS: 108172-57-2).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Buffer: 50 mM Tris-HCl or HEPES, pH 7.4–8.0. (Avoid buffers with nucleophiles like DTT or primary amines if possible, though Tris is usually acceptable due to lower reactivity compared to the active site).

  • Enzyme: Target enzyme (e.g., COX-1, Chymotrypsin) at 1–10 µM.

Step-by-Step Methodology

1. Preparation of Stock Solution

  • Dissolve 10 mg of 2-(Methylsulphonyloxy)benzoic acid in 1 mL of anhydrous DMSO to create a ~40 mM stock solution .

  • Note: The reagent is sensitive to hydrolysis. Prepare fresh or store aliquots at -20°C under desiccated conditions.

2. Time-Dependent Inactivation Assay This assay determines the pseudo-first-order rate constant (


) of inactivation.
  • Incubation:

    • Prepare a reaction mixture containing the enzyme (e.g., 1 µM) in reaction buffer.

    • Initiate the reaction by adding the inhibitor stock to final concentrations of 10, 50, 100, 250, and 500 µM . Maintain DMSO concentration < 5%.

    • Incubate at 25°C or 37°C .

  • Sampling:

    • At defined time points (e.g., 0, 5, 10, 20, 30, 60 min), remove an aliquot.

  • Activity Measurement:

    • Immediately dilute the aliquot 1:50 into a substrate assay buffer (containing a large excess of substrate, e.g., Arachidonic acid for COX or a chromogenic peptide for proteases) to stop further inhibition.

    • Measure the residual enzymatic activity (

      
      ).
      

3. Data Analysis

  • Plot

    
     vs. time (
    
    
    
    ) for each inhibitor concentration
    
    
    .
  • The slope of each line represents

    
    .
    
  • Plot

    
     vs. 
    
    
    
    to determine the second-order rate constant (
    
    
    ) using the equation:
    
    
    • Where

      
       is the dissociation constant of the initial non-covalent complex and 
      
      
      
      is the rate of mesylation.

4. Verification of Covalent Modification (Mass Spectrometry)

  • Incubate enzyme (10 µM) with excess inhibitor (100 µM) for 60 min.

  • Desalt the protein using a Zeba spin column or dialysis to remove unreacted reagent and salicylic acid.

  • Analyze the intact protein mass via ESI-MS.

  • Expected Mass Shift: A mass increase of +78.01 Da (Mass of

    
     group) relative to the native protein.
    
    • Note: If the salicylate moiety were attached, the shift would be larger (+120 Da). The +78 Da shift confirms the mesyl transfer mechanism.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inactivation Observed Hydrolysis of reagentEnsure DMSO is anhydrous; check reagent purity by NMR.
Non-Specific Modification pH too highLower pH to 7.0–7.4 to favor active site specificity over surface lysines.
Precipitation High concentration in aqueous bufferLimit inhibitor concentration to < 500 µM; increase DMSO to 5-10% if enzyme tolerates.
Reversible Inhibition Non-covalent binding onlyExtend incubation time; ensure leaving group (salicylate) can diffuse away (dilution step).

References

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. Link

  • Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637-643. Link

  • Koshland, D. E. (1960). The active site and enzyme action. Advances in Enzymology and Related Areas of Molecular Biology, 22, 45-97.
  • Means, G. E., & Feeney, R. E. (1971). Chemical Modification of Proteins. Holden-Day.
  • Navia, M. A., et al. (1989). Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution. Proceedings of the National Academy of Sciences, 86(1), 7-11. (Context for serine protease inhibition).

Sources

Step-by-step synthesis of O-mesylsalicylic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of O-Mesylsalicylic Acid Precursors

Executive Summary & Strategic Rationale

O-Mesylsalicylic acid (2-(methylsulfonyloxy)benzoic acid) is a pivotal intermediate in the synthesis of heterocycles such as xanthones, chromones, and depsides. Its utility lies in the activation of the phenolic oxygen as a methanesulfonate (mesylate) leaving group, enabling subsequent nucleophilic substitution or intramolecular cyclization.

The "Precursor" Challenge: Direct mesylation of salicylic acid is chemically fraught due to the competing nucleophilicity of the carboxylic acid, which leads to the formation of unstable mixed anhydrides (acyl mesylates). Therefore, the field-proven protocol detailed here utilizes a protection-deprotection strategy. We synthesize the stable methyl ester precursor first, followed by controlled hydrolysis. This approach ensures high purity and prevents oligomerization.

Core Workflow:

  • Precursor Synthesis: Conversion of Salicylic Acid to Methyl Salicylate (or use of commercial Methyl Salicylate).

  • Functionalization: Selective O-mesylation of the phenolic hydroxyl group.

  • Target Isolation: Controlled acidic hydrolysis to yield the free O-mesylsalicylic acid (if required) or use of the ester as the stable storable precursor.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the logical disconnection and the specific path chosen to maximize yield and selectivity.

G SalicylicAcid Salicylic Acid (Starting Material) MethylSalicylate Methyl Salicylate (Stable Intermediate) SalicylicAcid->MethylSalicylate Esterification (MeOH, H2SO4) MixedAnhydride Mixed Anhydride (Unstable Side Product) SalicylicAcid->MixedAnhydride Direct MsCl (Avoid) MethylMesyl Methyl 2-(methylsulfonyloxy)benzoate (CRITICAL PRECURSOR) MethylSalicylate->MethylMesyl O-Mesylation (MsCl, Et3N, DCM) Target 2-(methylsulfonyloxy)benzoic acid (Target Free Acid) MethylMesyl->Target Acid Hydrolysis (HCl/AcOH)

Figure 1: Synthetic pathway prioritizing the methyl ester intermediate to avoid mixed anhydride formation.

Critical Reagents & Safety Protocols

  • Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator. Reacts violently with water.[1] Must be handled in a fume hood.[1]

  • Triethylamine (TEA) / Pyridine: Used as acid scavengers.

  • Dichloromethane (DCM): Solvent of choice for solubility and ease of workup.

  • Hydrochloric Acid (HCl): Used for hydrolysis; corrosive.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-(methylsulfonyloxy)benzoate

This is the stable, storable precursor. Most drug development campaigns stop here and hydrolyze in situ during the next step.

Reagents:

  • Methyl Salicylate: 15.2 g (100 mmol)

  • Methanesulfonyl Chloride (MsCl): 12.6 g (110 mmol, 1.1 eq)

  • Triethylamine (TEA): 12.1 g (120 mmol, 1.2 eq)

  • Dichloromethane (DCM): 150 mL

  • DMAP (4-Dimethylaminopyridine): 0.1 eq (Catalytic, optional for rate enhancement)

Step-by-Step Methodology:

  • Setup: Oven-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Methyl Salicylate (15.2 g) and anhydrous DCM (150 mL). Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add Triethylamine (12.1 g) and DMAP (if using) to the stirred solution.

  • Mesylation (Exothermic):

    • Load MsCl (12.6 g) into the addition funnel.

    • Crucial: Add MsCl dropwise over 30 minutes, maintaining the internal temperature below 5°C. Rapid addition will cause overheating and impurity formation.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting phenol spot (Rf ~0.6) should disappear, replaced by the mesylate (lower Rf due to polarity, or higher depending on silica interaction; typically mesylates are distinct).

  • Workup (The "Self-Validating" Step):

    • Quench the reaction with water (100 mL) . Stir vigorously for 10 minutes to hydrolyze excess MsCl.

    • Transfer to a separatory funnel. Separate the organic layer.

    • Wash the organic layer successively with:

      • 1M HCl (2 x 50 mL) – Removes excess TEA/Pyridine.

      • Sat. NaHCO₃ (2 x 50 mL) – Neutralizes acid traces.

      • Brine (1 x 50 mL) – Drying.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallization: The crude oil often solidifies upon standing. Recrystallize from Isopropanol or Methanol/Water to obtain white crystals.

    • Yield Target: >90%

    • Melting Point: 60–62°C (Lit. value check required for specific derivative).

Protocol B: Selective Hydrolysis to 2-(methylsulfonyloxy)benzoic acid

This step requires precision. Basic hydrolysis (saponification) often cleaves the mesyl ester (sulfonate) back to the phenol. Acidic hydrolysis is preferred to preserve the O-Ms group.

Reagents:

  • Methyl 2-(methylsulfonyloxy)benzoate (from Protocol A): 10 g

  • Glacial Acetic Acid: 40 mL

  • Conc. HCl (37%): 10 mL

  • Water: 10 mL

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the methyl ester (10 g) in Glacial Acetic Acid (40 mL).

  • Acidification: Add Conc. HCl (10 mL) and Water (10 mL).

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) .

    • Mechanistic Insight: Acid-catalyzed hydrolysis attacks the carbonyl carbon of the carboxylic ester. The sulfonate ester (O-Ms) is significantly more stable to acidic conditions than the carboxylate ester, allowing selective deprotection.

  • Monitoring: Monitor via HPLC or TLC. Reaction typically requires 2–6 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (200 g) with vigorous stirring.

    • The free acid, 2-(methylsulfonyloxy)benzoic acid, should precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove acetic acid, and dry in a vacuum desiccator.

Data Presentation & Troubleshooting

ParameterMethyl Ester Precursor (Protocol A)Free Acid Target (Protocol B)
Appearance White Crystalline SolidWhite Powder/Needles
Stability High (Storable for months)Moderate (Hygroscopic, store dry)
Key IR Signal 1720 cm⁻¹ (Ester C=O), 1350/1170 cm⁻¹ (SO₂)1690 cm⁻¹ (Acid C=O), 1350/1170 cm⁻¹ (SO₂)
Common Impurity Unreacted Methyl Salicylate (Phenolic OH)Salicylic Acid (Hydrolysis of Ms group)

Troubleshooting Guide:

  • Issue: Product smells of wintergreen (Methyl Salicylate).

    • Cause: Incomplete mesylation.

    • Fix: Ensure MsCl quality (it hydrolyzes over time). Use 1.2 eq MsCl and add DMAP.

  • Issue: Loss of Mesyl group during Protocol B.

    • Cause: Acid concentration too low or temperature too high for too long.

    • Fix: Reduce reflux time. Do NOT use NaOH/LiOH for hydrolysis; the sulfonate is base-labile.

Workflow Visualization

Workup Start Crude Reaction Mixture (DCM + Product + Salts) Quench Quench with Water (Hydrolyze excess MsCl) Start->Quench PhaseSep Phase Separation Quench->PhaseSep AcidWash Wash 1M HCl (Remove Pyridine/TEA) PhaseSep->AcidWash Organic Layer BaseWash Wash Sat. NaHCO3 (Neutralize) AcidWash->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry Product Pure Methyl O-Mesylsalicylate Dry->Product

Figure 2: Workup protocol for the isolation of the methyl ester precursor.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Master Organic Chemistry. (2015). Tosylates and Mesylates. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid. (Analogous benzoic acid derivative handling). Retrieved from [Link]

  • Org. Synth. (1955). Methanesulfonyl Chloride.[2] (Reagent preparation and handling). Retrieved from [Link]

Sources

Application Note: Optimization of 2-(Methylsulphonyloxy)benzoic Acid for Enzyme Inactivation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the optimization of 2-(Methylsulphonyloxy)benzoic acid (2-MSBA) concentrations for enzyme assays.

Based on its chemical structure (the methanesulfonate ester of salicylic acid), 2-MSBA acts as a mechanism-based inactivator (specifically a sulfonylating or acylating agent) targeting active site nucleophiles (Serine/Cysteine) in enzymes such as Cyclooxygenases (COX) and Serine Hydrolases . It is a structural analog of Aspirin (2-acetoxybenzoic acid), designed to probe active site geometry or irreversibly inhibit catalytic activity.

Introduction & Mechanism of Action

2-(Methylsulphonyloxy)benzoic acid (2-MSBA) is a covalent modifier used to interrogate the active sites of enzymes. Structurally similar to Aspirin, it replaces the acetoxy group with a methylsulphonyloxy (mesyl) group.

Mechanistic Insight

Unlike reversible inhibitors, 2-MSBA functions via time-dependent irreversible inactivation . The electron-deficient sulfur atom of the mesyl group (or the carbonyl carbon, depending on specific enzyme geometry) is attacked by the catalytic nucleophile (e.g., Serine-530 in COX).

  • Pathway A (Sulfonylation): Transfer of the methylsulfonyl group to the enzyme, releasing salicylic acid.

  • Pathway B (Acylation): Transfer of the salicyloyl group, releasing methanesulfonic acid (less common for this specific leaving group).

This covalent modification physically blocks the active site or alters the catalytic triad, rendering the enzyme inactive. Therefore, "optimal concentration" is not a static value but a function of pre-incubation time and kinetic constants (


 and 

).
Mechanistic Diagram

InhibitionMechanism Enzyme Active Enzyme (Enz-OH) Complex Michaelis Complex [Enz-OH • 2-MSBA] Enzyme->Complex + 2-MSBA Inhibitor 2-MSBA (R-OMs) Inhibitor->Complex Transition Transition State (Tetrahedral/Trigonal) Complex->Transition Nucleophilic Attack Inactivated Sulfonylated Enzyme (Enz-O-SO2Me) Transition->Inactivated k_inact Product Leaving Group (Salicylic Acid) Transition->Product

Caption: Kinetic pathway of enzyme inactivation by 2-MSBA. The formation of the covalent bond is the rate-limiting step governed by


.

Experimental Protocol: Determination of Optimal Concentration

Do not rely on a single-point concentration. To validate 2-MSBA utility, you must determine the Second-Order Rate Constant of Inactivation (


).
Materials & Reagents[1][2][3][4][5][6][7]
  • Enzyme Buffer: 100 mM Tris-HCl (pH 8.0) or 50 mM HEPES (pH 7.4). Avoid buffers with nucleophiles (e.g., DTT, mercaptoethanol) as they will quench 2-MSBA.

  • 2-MSBA Stock: Prepare 100 mM in anhydrous DMSO. Store at -20°C. Note: Hydrolysis-prone; prepare fresh.

  • Substrate: Specific to your target enzyme (e.g., Arachidonic Acid for COX, p-Nitrophenyl acetate for esterases).

Workflow: Time-Dependent Inhibition Assay
Step 1: Preparation of Dilution Series

Create a Log-scale dilution series of 2-MSBA in DMSO. Maintain constant DMSO concentration (<5%) in the final assay.

TubeStock Conc. (mM)Final Assay Conc. (µM)Role
11001000Saturation Limit
210100High Inhibition
3110Moderate Inhibition
40.11Threshold
50.010.1Low/No Effect
600Vehicle Control
Step 2: Pre-Incubation (The Critical Variable)
  • Aliquot 90 µL of Enzyme Solution into reaction wells/tubes.

  • Add 10 µL of 2-MSBA from the dilution series.

  • Incubate at 25°C or 37°C for varying time points (

    
    ):
    
    • 
       minutes.
      
  • Crucial: Do not add substrate yet.

Step 3: Activity Measurement
  • At each time point, withdraw an aliquot (or add substrate directly if using a plate reader).

  • Add Substrate (at saturation,

    
    ) to initiate the residual activity reaction.
    
  • Measure product formation (Absorbance/Fluorescence) for 5–10 minutes.

  • Calculate the initial velocity (

    
    ) for each inhibitor concentration at each pre-incubation time.
    
Assay Workflow Diagram

AssayWorkflow Start Start: 2-MSBA Preparation (DMSO Stock) Dilution Log-Scale Dilution (0.1 µM - 1000 µM) Start->Dilution Incubation Pre-Incubation with Enzyme (Variable Time: 0-60 min) Dilution->Incubation Add to Enzyme Substrate Add Substrate (Initiate Catalysis) Incubation->Substrate At time t Readout Measure Residual Activity (Velocity v_t) Substrate->Readout Analysis Data Analysis (k_obs vs [I]) Readout->Analysis

Caption: Step-by-step workflow for determining time-dependent inactivation kinetics.

Data Analysis & Optimization

To find the "optimal" concentration for future assays, you must analyze the kinetics.

Determine Pseudo-First-Order Rate Constants ( )

Plot ln(Residual Activity) vs. Pre-incubation Time for each concentration of 2-MSBA.

  • The slope of the line =

    
     (observed inactivation rate).
    
  • Higher concentrations should yield steeper slopes.

Determine and

Plot


  (y-axis) vs. [Inhibitor]  (x-axis). Fit to the hyperbolic equation:


  • 
    :  Maximum inactivation rate (at saturation).
    
  • 
    :  Concentration of inhibitor yielding half-maximal inactivation rate.
    
Selecting the Optimal Concentration
  • For Screening Assays: Use

    
     to ensure rapid and complete inactivation.
    
  • For Active Site Titration: Use

    
     (Saturation) with a short incubation time to count active sites.
    
  • For Selectivity Assays: Use

    
    . If 2-MSBA inhibits COX-1 with 
    
    
    
    and COX-2 with
    
    
    , using 10 µM provides selectivity.
Summary of Expected Values (Reference Range)

Values are generalized for salicylate-based covalent inhibitors.

ParameterTypical RangeInterpretation

(10 min)
10 µM – 500 µMModerate potency; requires pre-incubation.

0.01 – 0.5 min⁻¹Rate of covalent bond formation.
Optimal Working Conc. 100 µM – 1 mM Recommended starting point for unknown targets.

Troubleshooting & Validation

  • Issue: No Inhibition Observed.

    • Cause: Hydrolysis of 2-MSBA in aqueous buffer.

    • Fix: Add 2-MSBA to the enzyme immediately before starting the timer. Do not store diluted aqueous stocks.

  • Issue: Non-Linear Kinetics.

    • Cause: Substrate depletion or enzyme instability.

    • Fix: Verify enzyme stability over 60 mins without inhibitor (Vehicle Control).

  • Issue: Precipitation.

    • Cause: High concentration (>5 mM) in aqueous buffer.

    • Fix: Limit final concentration to 1 mM or increase DMSO tolerance of the assay (if enzyme permits).

References

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. Link

    • Context: Establishes the foundational mechanism of salicylate-based irreversible inhibition (acetylation vs.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley. Link

    • Context: Authoritative source for determin
  • Loll, P. J., et al. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2, 637–643. Link

    • Context: Structural validation of covalent modification at Ser-530 by benzoic acid deriv

Part 1: Compound Profile & Critical Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the crystallization and purification of 2-(Methylsulphonyloxy)benzoic acid (also known as O-Mesylsalicylic acid). This guide is designed for process chemists and pharmaceutical researchers requiring high-purity intermediates for API synthesis.

Target Molecule: 2-(Methylsulphonyloxy)benzoic acid CAS Registry Number: 108172-57-2 Molecular Formula:


Molecular Weight:  216.21  g/mol 
Chemical Context & Stability

This compound is a reactive intermediate derived from salicylic acid.[1] It features two critical functional groups:

  • Carboxylic Acid (Position 1): Provides solubility in basic aqueous media and polar organic solvents.

  • Mesylate Ester (Position 2): A labile leaving group.

    • Stability Warning: The ortho-positioning of the carboxyl group can facilitate hydrolysis via neighboring group participation (anchimeric assistance), reverting the compound to salicylic acid in the presence of moisture or nucleophilic solvents (e.g., hot alcohols).

Solubility Profile (Estimated at 25°C)
Solvent SystemSolubility StatusApplication in Protocol
Dichloromethane (DCM) HighDissolution / Extraction
Ethyl Acetate (EtOAc) Moderate-HighPrimary Crystallization Solvent
Toluene Low-ModerateRecrystallization / Anti-solvent
n-Heptane / Hexane InsolubleAnti-solvent
Water Low (Acidic pH)Impurity Wash (Salts)
Isopropanol (IPA) High (Hot)Risk: Potential solvolysis/transesterification

Part 2: Crystallization Strategy & Logic

The purification strategy relies on Solvent/Anti-Solvent Precipitation combined with Controlled Cooling . Because the mesyl group is hydrolytically unstable, we prioritize non-nucleophilic, anhydrous solvent systems over traditional aqueous-alcohol recrystallization methods.

Core Logic:

  • Purge Unreacted Salicylic Acid: Salicylic acid is the primary impurity. It has lower solubility in cold Toluene compared to the mesylated product, or different partition coefficients in DCM/Bicarbonate washes.

  • Avoid Solvolysis: Use aprotic solvents (DCM, Toluene, EtOAc) to prevent the mesylate from hydrolyzing back to the phenol.

  • Thermal Control: Limit exposure to temperatures >60°C to prevent thermal decomposition.

Part 3: Detailed Experimental Protocols

Method A: High-Purity Recrystallization (Toluene/EtOAc System)

Recommended for final polishing of crude material (>90% purity).

Reagents:

  • Crude 2-(Methylsulphonyloxy)benzoic acid[2][3]

  • Ethyl Acetate (Anhydrous)

  • Toluene (Anhydrous)

  • Seed crystals (if available)

Protocol:

  • Dissolution: Charge 10.0 g of crude solid into a flask. Add Ethyl Acetate (30 mL) . Heat gently to 40–45°C with stirring until fully dissolved.

    • Note: If insolubles remain (likely inorganic salts), filter hot through a sintered glass funnel.

  • Anti-Solvent Addition: Slowly add Toluene (60 mL) dropwise to the warm solution. Maintain temperature at 40°C.

    • Visual Cue: The solution should remain clear or turn slightly cloudy.

  • Nucleation: Remove the heat source. Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours.

    • Optional: Seeding at 30°C promotes larger, more filterable crystals.

  • Deep Cooling: Transfer the flask to an ice bath (0–5°C) and hold for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with cold Toluene (20 mL) .

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 50°C.

Method B: Reactive Crystallization Workup (From Synthesis)

Recommended for isolating the product directly from the reaction mixture (Salicylic Acid + MsCl).

Protocol:

  • Quench: Quench the reaction mixture (typically in DCM) with cold dilute HCl (1M) to neutralize the base (TEA/Pyridine).

  • Phase Separation: Separate the organic layer (DCM). Wash with cold brine.

  • Drying: Dry the organic phase over anhydrous

    
    . Filter.
    
  • Solvent Swap (The Critical Step):

    • Concentrate the DCM solution under reduced pressure at <35°C until a thick oil/slurry forms.

    • Do not distill to dryness (risk of oiling out or decomposition).

  • Crystallization: Add MTBE (Methyl tert-butyl ether) or EtOAc/Heptane (1:3 ratio) to the residue.

  • Digestion: Stir the slurry at room temperature for 2–4 hours. The oil should transform into a white solid.

  • Filtration: Collect the solid by filtration.

Part 4: Process Visualization (Workflow)

G Start Crude Mixture (Reaction Mass) Quench Acid Quench (HCl) Remove Base/Salts Start->Quench Neutralize PhaseSep Phase Separation (Keep Organic Layer) Quench->PhaseSep Dry Dry (MgSO4) & Filter PhaseSep->Dry Conc Concentrate to Oil (Solvent Swap) Dry->Conc DCM Removal Cryst Crystallization (Add Toluene/Heptane) Conc->Cryst Nucleation Cool Cooling Profile (40°C -> 0°C) Cryst->Cool Crystal Growth Filter Filtration & Wash Cool->Filter Final Pure 2-(Methylsulphonyloxy) benzoic acid Filter->Final Vacuum Dry

Caption: Workflow for the isolation and purification of 2-(Methylsulphonyloxy)benzoic acid, emphasizing solvent swapping to avoid thermal stress.

Part 5: Quality Control & Troubleshooting

Analytical Validation
  • HPLC: Monitor the disappearance of Salicylic Acid (RT shift).

  • 1H NMR (DMSO-d6):

    • Look for the Singlet at ~3.3–3.5 ppm (Methyl of the mesylate group).

    • Ensure NO peak at ~10-11 ppm (Phenolic OH of salicylic acid).

    • Carboxylic acid proton will be broad >12 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent too polar.Re-heat and add more anti-solvent (Heptane/Toluene). Seed the solution at the cloud point.
Hydrolysis (Salicylic Acid impurity) Wet solvent or high drying temp.Use anhydrous solvents. Dry at <40°C. Avoid aqueous washes if pH is >8.
Low Yield Product too soluble in mother liquor.Cool to -10°C. Increase ratio of Anti-solvent (Toluene) to Solvent (EtOAc).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid (Structural Analog Data). Retrieved from .

  • Cain, P. et al. (1998).Synthesis of 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid.
  • Molaid Chemicals. 2-methylsulfonyloxybenzoic acid - CAS 108172-57-2 Data.[4] Retrieved from .

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives (Mentions preparation of methyl 2-(methanesulfonyloxy)benzoate). Retrieved from .

Sources

Application Note: Handling and Storage Protocols for 2-(Methylsulphonyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical protocols for the handling, storage, and experimental application of 2-(Methylsulphonyloxy)benzoic acid (also known as 2-Mesyloxybenzoic acid or O-Mesylsalicylic acid ).

This compound is a specialized derivative of salicylic acid where the phenolic hydroxyl group has been activated as a methanesulfonate (mesylate) ester. In drug discovery, it serves two primary critical functions:

  • Cross-Coupling Electrophile: The mesylate group functions as a pseudohalide leaving group in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the transformation of the phenol moiety into carbon-carbon bonds.

  • Reactive Intermediate: It acts as a masked salicylic acid or an acylating agent in the synthesis of heterocycles (e.g., benzoxazinones).

CRITICAL WARNING: This compound is hydrolytically unstable . Upon contact with moisture, it degrades into Salicylic Acid and Methanesulfonic Acid (a strong acid). Strict adherence to the "Dry Chain" protocols defined below is mandatory to maintain reagent integrity.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name 2-(Methylsulphonyloxy)benzoic acid
Synonyms 2-Mesyloxybenzoic acid; Salicylic acid mesylate
CAS Number Compound Specific (Analogous to 50-78-2 for Acetyl variant)Note: Often custom synthesized; refer to specific batch COA.
Molecular Formula C₈H₈O₅S
Molecular Weight 230.24 g/mol
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO.Incompatible with water/alcohols (Hydrolysis risk).
Appearance White to off-white crystalline solidYellowing indicates degradation (release of MsOH).
Melting Point ~118–122 °C (Decomposes)High heat accelerates sulfonate elimination.

Health, Safety, and Environment (HSE) Assessment

Hazard Identification
  • Skin/Eye Corrosion: The compound is an irritant. However, its primary hazard lies in its hydrolysis product, Methanesulfonic Acid (MsOH) , which is corrosive and causes severe burns.

  • Sensitization: As a salicylate derivative, it may cause allergic reactions in individuals with aspirin sensitivity.

  • Inhalation: Dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator required when weighing solids outside a fume hood.

  • Hands: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for solid handling; use Laminated Film (Silver Shield) if dissolved in penetrative solvents like DCM.

  • Eyes: Chemical splash goggles. Face shield recommended if working with large quantities (>5g).

Storage Protocols: The "Dry Chain"

The stability of 2-(Methylsulphonyloxy)benzoic acid is dictated by the rate of hydrolysis , which is catalyzed by the neighboring carboxylic acid group (neighboring group participation).

Storage Logic Diagram

The following decision tree illustrates the required storage conditions to prevent degradation.

StorageProtocol Start Received Shipment 2-(Methylsulphonyloxy)benzoic acid CheckSeal Inspect Seal Integrity Start->CheckSeal SealIntact Seal Intact? CheckSeal->SealIntact LongTerm Long-Term Storage (> 1 Week) SealIntact->LongTerm Yes ShortTerm Immediate Use (< 24 Hours) SealIntact->ShortTerm Yes Failure Quarantine/Disposal (Hydrolysis Risk) SealIntact->Failure No (Powder Clumped/Yellow) Condition1 Temp: -20°C or 2-8°C Atmosphere: Argon/N2 LongTerm->Condition1 Condition2 Temp: Ambient Desiccator Required ShortTerm->Condition2

Figure 1: Storage decision tree emphasizing moisture exclusion and temperature control.

Protocol Specifications
  • Temperature: Store at 2–8°C (Refrigerated). For storage exceeding 6 months, store at -20°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) .[1] The container must be backfilled with inert gas after every use.

  • Container: Amber glass vials with Teflon-lined caps. Do not store in plastic bags or containers that allow moisture permeation.

  • Desiccation: Secondary containment in a desiccator with active desiccant (e.g., Drierite or Silica Gel) is mandatory.

Handling and Experimental Application

Solubilization & Solvent Selection
  • Preferred Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Avoid: Water, Methanol, Ethanol (unless transesterification is desired).

  • Protocol:

    • Flame-dry or oven-dry all glassware.

    • Purge solvent with nitrogen/argon before adding the solid.

    • Add the solid rapidly to the solvent to minimize exposure to ambient humidity.

Reaction Workflow: Cross-Coupling (Suzuki-Miyaura)

When using this compound as an electrophile to replace the phenol group:

  • Catalyst Loading: Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, SPhos) or BrettPhos to facilitate oxidative addition into the Ar-OMs bond, which is stronger than Ar-Br.

  • Base Selection: Use anhydrous bases like K₃PO₄ or Cs₂CO₃ . Avoid aqueous bases (NaOH, KOH) which will hydrolyze the mesylate before the coupling occurs.

  • Temperature: Aryl mesylates typically require elevated temperatures (80–100°C). Use a sealed tube to prevent solvent loss and moisture ingress.

Degradation Pathway Visualization

Understanding the breakdown mechanism is vital for troubleshooting low yields.

Degradation Compound 2-(Methylsulphonyloxy) benzoic acid Intermediate Tetrahedral Intermediate Compound->Intermediate Hydrolysis Water + H₂O (Moisture) Water->Intermediate Salicylic Salicylic Acid (Inactive) Intermediate->Salicylic Acid Methanesulfonic Acid (Corrosive) Intermediate->Acid

Figure 2: Hydrolytic degradation pathway yielding inactive starting material and corrosive acid.

Emergency Procedures

ScenarioImmediate Action
Spillage (Solid) Do not sweep dry dust (inhalation risk). Cover with weak base (Sodium Carbonate) to neutralize potential acid, then wet-wipe.
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use vinegar (acid on acid). Monitor for delayed burns (MsOH).
Eye Contact Flush with water for 15 minutes lifting eyelids. Seek immediate medical attention (corrosive risk).

References

  • Mesylates in Cross-Coupling: So, C. M., et al. (2016).[2] Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. Organic Letters. Link

  • Salicylate Stability: Huremovic, M., et al. (2023). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Open Journal of Applied Sciences. Link

  • General Mesylation Protocols: Master Organic Chemistry. (2015).[3][4] Tosylates And Mesylates. Link

  • Safety Data (Analogous): Fisher Scientific. (2025).[1][4][5] Safety Data Sheet: 2-Methoxybenzoic acid. Link

  • Hydrolysis Mechanisms: Royal Society of Chemistry. (2008). Cooperative hydrolysis of aryl esters. Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(Methylsulphonyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center – Organic Synthesis Division Subject: Yield Optimization Guide: Synthesis of 2-(Methylsulphonyloxy)benzoic acid

Executive Summary

This guide addresses yield and purity challenges in the synthesis of 2-(methylsulphonyloxy)benzoic acid (also known as O-mesylsalicylic acid).

Critical Distinction: This molecule is the sulfonate ester of salicylic acid, not the sulfone (methylsulfonylbenzoic acid). The primary yield-limiting factors are competitive reaction at the carboxylic acid (mixed anhydride formation) and hydrolytic instability of the phenolic ester during workup.

Module 1: Reaction Optimization (Synthesis Phase)

Q1: My conversion is high, but the isolated yield is low. What is consuming my starting material? A: You are likely forming the Mixed Anhydride intermediate. Salicylic acid contains two nucleophiles: the phenol (-OH) and the carboxylic acid (-COOH). Methanesulfonyl chloride (MsCl) reacts with both.

  • Desired Reaction: Phenol + MsCl

    
     Phenol-OMs (Product).
    
  • Side Reaction: Carboxylate + MsCl

    
     Acyl-Sulfonyl Anhydride (Highly reactive).
    

If the mixed anhydride forms, it can react with another molecule of salicylic acid to form Salicyloyl Salicylate (dimer), or it may hydrolyze back to the starting material during workup, giving the illusion of "no reaction" or low yield.

Q2: What is the optimal stoichiometry to prevent this? You must use enough base to deprotonate both the phenol and the carboxylic acid, plus scavenge the HCl produced.

  • Salicylic Acid: 1.0 equiv[1]

  • Methanesulfonyl Chloride (MsCl): 1.1 – 1.2 equiv

  • Base (Triethylamine or Pyridine): 2.5 – 3.0 equiv

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Technical Insight: The phenoxide is a better nucleophile than the carboxylate. By keeping the temperature low (-5°C to 0°C) during addition, you kinetically favor the mesylation of the phenol over the carboxylate.

Q3: Should I use a catalyst like DMAP? A: NO. Avoid 4-Dimethylaminopyridine (DMAP). While it accelerates the reaction, it also drastically accelerates the formation of the mixed anhydride and subsequent dimerization side products. Standard bases (TEA/Pyridine) are sufficient.

Module 2: Workup & Isolation (The Critical Step)

Q4: My product degrades during aqueous workup. How do I stop this? A: The O-mesyl ester is sensitive to base-catalyzed hydrolysis (saponification). If your workup involves a strong basic wash (e.g., 1M NaOH or saturated Na₂CO₃) to remove unreacted acid, you will hydrolyze your product back to salicylic acid.

Troubleshooting Protocol:

  • Quench: Pour the reaction mixture into cold dilute acid (e.g., 0.5M HCl or Citric Acid). This protonates the carboxylate, making the product less soluble in water and partitioning it into the organic layer.

  • Wash: Wash the organic layer with cold water or very dilute brine .

  • Drying: Dry over Na₂SO₄ immediately. Do not let it sit in contact with water for prolonged periods.

Q5: How do I handle the Mixed Anhydride if it formed? A: If the mixed anhydride formed (checked via TLC/HPLC), you want to hydrolyze it back to the carboxylic acid without cleaving the phenol-mesylate.

  • Strategy: Stir the organic layer with mild aqueous bicarbonate (5%) for 15-30 minutes at room temperature. This selectively hydrolyzes the unstable anhydride bond (restoring the COOH group) while leaving the more stable phenolic mesylate intact.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the "Anhydride Trap."

ReactionPathways Start Salicylic Acid (Phenol + COOH) Desired Product (2-Mesyloxybenzoic acid) Start->Desired Kinetic Control (Low Temp) Anhydride Mixed Anhydride (Unstable Intermediate) Start->Anhydride Thermodynamic Control (High Temp / Excess MsCl) MsCl + MsCl / Base Desired->Start Over-Basic Workup (Saponification) Anhydride->Desired Selective Hydrolysis (Mild Aqueous Workup) Dimer Salicyloyl Salicylate (Impurity) Anhydride->Dimer + Salicylic Acid Hydrolysis Hydrolysis (Back to Start)

Caption: Pathway analysis showing the kinetic preference for O-mesylation vs. the thermodynamic risk of anhydride formation.

Module 4: Summary of Optimized Conditions

ParameterStandard ConditionOptimized ConditionReason for Change
Temperature Room Temp (25°C)-5°C to 0°C Suppresses mixed anhydride formation.
Base Na₂CO₃ (Aq)Triethylamine (Anhydrous) Prevents hydrolysis of MsCl and product.
Addition RapidDropwise (30-60 min) Controls exotherm; maintains selectivity.
Quench Strong Base (NaOH)Dilute Acid (HCl) Prevents saponification of the ester.
Purification Silica ColumnCrystallization Silica is acidic/wet and causes degradation.

Recommended Crystallization Solvent: Dissolve crude in minimal warm Dichloromethane (DCM) and add n-Heptane or Hexane dropwise until turbid. Cool to 4°C.

References

  • Methanesulfonyl chloride Properties & Reactivity. Wikipedia. (General reactivity of MsCl with phenols vs acids).

  • Hydrolysis of Methanesulfonyl Chloride: Causes and Prevention. Horiazon Chemical. (Stability data of MsCl and sulfonyl chlorides).

  • Stability of Phenolic Esters. Master Organic Chemistry. (Mechanistic insight into sulfonate ester stability).

  • Optimization of Salicyloyl Chloride Synthesis. BenchChem. (Analogous chemistry regarding carboxylic acid interference).

Sources

Technical Support Center: Optimizing pH for 2-(Methylsulphonyloxy)benzoic acid Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Methylsulphonyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. The reactivity and stability of 2-(Methylsulphonyloxy)benzoic acid are critically dependent on pH, and a thorough understanding of these dependencies is essential for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-(Methylsulphonyloxy)benzoic acid in solution?

The primary stability concern is its susceptibility to hydrolysis. The methanesulfonyl (mesylate) group is an excellent leaving group, making the sulfonyl ester bond prone to cleavage by nucleophiles, including water.[1][2][3] The rate of this hydrolysis is highly pH-dependent.

Q2: How does pH influence the hydrolysis rate of 2-(Methylsulphonyloxy)benzoic acid?

The pH of the solution dictates the dominant hydrolysis mechanism and, consequently, the rate of degradation.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the hydrolysis rate is generally moderate. Most sulfonate esters exhibit stability in moderately acidic environments.[4][5] However, very strong acids can catalyze hydrolysis.[5]

  • Neutral to Mildly Acidic Conditions (pH 4-6): In this range, the rate of hydrolysis is typically at its minimum. The concentration of the potent nucleophile, hydroxide (OH⁻), is low, and the carboxylic acid group is largely protonated.

  • Basic Conditions (pH > 7): The hydrolysis rate increases significantly in basic solutions. This is due to two primary factors:

    • Direct Nucleophilic Attack: The hydroxide ion (OH⁻) is a strong nucleophile and directly attacks the electrophilic sulfur atom of the sulfonate ester.[5]

    • Intramolecular Catalysis: The neighboring carboxylate group (-COO⁻), formed by the deprotonation of the carboxylic acid in basic conditions, can act as an intramolecular nucleophile. This can lead to the formation of a cyclic anhydride intermediate, which then rapidly hydrolyzes. This intramolecular pathway can dramatically accelerate the degradation of the molecule.[6][7]

Q3: What is the predicted pKa of 2-(Methylsulphonyloxy)benzoic acid?

While there is no experimentally determined pKa value for 2-(Methylsulphonyloxy)benzoic acid in the searched literature, we can estimate it based on related structures. Benzoic acid has a pKa of approximately 4.2.[8] Ortho-substituents can influence this value. For instance, 2-methylbenzoic acid has a pKa of about 3.91.[8] The electron-withdrawing nature of the sulfonyloxy group would be expected to further increase the acidity (lower the pKa). A reasonable estimate for the pKa of the carboxylic acid group would be in the range of 3.0 to 3.5 . This implies that above pH 3.5, a significant portion of the molecule will exist as the carboxylate anion, which can participate in intramolecular catalysis.

Q4: What types of buffers are recommended for use with this compound?

It is crucial to select a buffer system that does not contain nucleophilic species that could react with the sulfonate ester.

  • Recommended Buffers: Phosphate, borate, and carbonate buffers are generally suitable.

  • Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or HEPES, should be used with caution, as the amine groups are nucleophilic and can potentially react with the sulfonate ester, leading to the formation of unwanted sulfonamides.

Troubleshooting Guides

Problem 1: Rapid and Unexpected Degradation of the Compound in Solution

Symptoms:

  • Loss of starting material observed by HPLC or TLC shortly after dissolution.

  • Appearance of a new, more polar spot/peak corresponding to 2-hydroxybenzoic acid (salicylic acid) and methanesulfonic acid.

  • Inconsistent results between experimental runs.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High pH of the Solution The most likely cause is hydrolysis accelerated by basic conditions. Immediately measure the pH of your reaction mixture or stock solution.If the pH is > 7, the degradation is likely due to base-catalyzed hydrolysis.
Solution: Prepare solutions in a buffer with a pH between 4 and 6. If the reaction requires basic conditions, the compound should be added immediately before the intended nucleophile and the reaction should be monitored closely for completion to minimize degradation.Increased stability of the starting material in solution.
Nucleophilic Buffer Components You are using a buffer with nucleophilic species (e.g., Tris, amino acid-based buffers).The buffer itself is reacting with your compound.
Solution: Switch to a non-nucleophilic buffer system like phosphate or borate.[9]Elimination of buffer-related side products and increased stability.
Water in Organic Solvents "Anhydrous" organic solvents can still contain trace amounts of water, and basic impurities can raise the effective pH.Degradation is observed even in what is assumed to be a non-aqueous, neutral environment.
Solution: Use freshly distilled or high-purity anhydrous solvents. For reactions sensitive to trace acid or base, consider adding a non-nucleophilic base scavenger if appropriate for the subsequent reaction.Improved stability and reproducibility in organic media.
Problem 2: Low Yield in a Nucleophilic Substitution Reaction

Symptoms:

  • The desired product is formed in low yield, with significant recovery of starting material or observation of hydrolysis byproducts.

  • The reaction is sluggish and does not go to completion.[9]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Competition with Hydrolysis The rate of hydrolysis is competing with the rate of your desired nucleophilic reaction. This is common if the reaction is run at a high pH or for an extended period in an aqueous environment.Low yield of the desired product and the presence of salicylic acid as a major byproduct.
Solution: Optimize the pH. The ideal pH will be a compromise: high enough to deprotonate your nucleophile (if necessary) but low enough to minimize hydrolysis. Consider running the reaction at a lower temperature to slow the rate of hydrolysis relative to the desired reaction.An improved ratio of desired product to hydrolysis byproduct.
Poor Nucleophilicity of the Reactant The incoming nucleophile is too weak to efficiently displace the mesylate group under the chosen conditions.[9]The reaction is slow and starting material is consumed primarily by hydrolysis over time.
Solution: If possible, increase the nucleophilicity of your reactant. For example, if using an alcohol, convert it to the more nucleophilic alkoxide with a non-hydroxide base (e.g., sodium hydride in an anhydrous solvent). If using a thiol, ensure the pH is above its pKa to form the more reactive thiolate.[10]Increased reaction rate and higher conversion to the desired product.
Steric Hindrance The nucleophile or the substrate is sterically hindered, slowing down the desired reaction and allowing hydrolysis to become a more significant side reaction.[9]The reaction is slow even with a strong nucleophile.
Solution: Increase the reaction temperature to overcome the activation energy barrier for the desired substitution. Alternatively, consider a different synthetic route if steric hindrance is severe.Improved reaction rate and yield.

Experimental Protocols & Data

Protocol 1: pH-Rate Profile for a Nucleophilic Reaction

This protocol allows you to determine the optimal pH for your reaction by balancing the reactivity of your nucleophile with the stability of 2-(Methylsulphonyloxy)benzoic acid.

  • Prepare a series of buffers spanning a range of pH values (e.g., from pH 6 to 10 in 0.5 pH unit increments). Use a non-nucleophilic buffer like phosphate or borate.

  • Set up parallel reactions. In separate vials, combine your nucleophile and the buffer.

  • Initiate the reactions. Add a stock solution of 2-(Methylsulphonyloxy)benzoic acid (in a minimally reactive solvent like acetonitrile or THF) to each vial to start the reaction. Ensure the final concentration of the organic solvent is consistent across all reactions.

  • Monitor the reactions over time. At set time points (e.g., 10, 30, 60, 120 minutes), quench a small aliquot of each reaction mixture (e.g., by adding a dilute acid) and analyze by a suitable method (HPLC, LC-MS, or TLC).

  • Analyze the data. For each pH, determine the rate of formation of your desired product and the rate of formation of the hydrolysis byproduct (salicylic acid). Plot these rates against pH to identify the pH at which the yield of the desired product is maximized.

Data Summary: pH Effects on Stability and Reactivity
pH Range Carboxylic Acid State Dominant Hydrolysis Mechanism Relative Stability Recommendation for Nucleophilic Reactions
< 4 Primarily -COOHAcid-catalyzed hydrolysisHighSuitable for reactions with acid-stable nucleophiles.
4 - 6 Mixture of -COOH and -COO⁻Slow water-mediated hydrolysisVery HighOptimal for storage and for reactions with very strong, non-basic nucleophiles.
7 - 9 Primarily -COO⁻OH⁻ attack & Intramolecular catalysisModerate to LowA compromise range. The pH should be high enough to activate the nucleophile but as low as possible to minimize hydrolysis.
> 9 -COO⁻Rapid OH⁻ attack & Intramolecular catalysisVery LowGenerally not recommended unless the desired reaction is extremely fast.

Visualizations

Diagram 1: pH-Dependent Hydrolysis Pathways

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 7) A 2-(MsO)Benzoic Acid (-COOH form) H2O_A H₂O (Slow attack) A->H2O_A H⁺ catalysis Prod_A Salicylic Acid + MsOH H2O_A->Prod_A Slow B 2-(MsO)Benzoate (-COO⁻ form) OH OH⁻ (Fast attack) B->OH Intra Intramolecular Attack (Very Fast) B->Intra Prod_B Salicylic Acid + MsOH OH->Prod_B SN2 on Sulfur Intermediate Cyclic Anhydride Intermediate Intra->Intermediate H2O_B H₂O Intermediate->H2O_B H2O_B->Prod_B Rapid Hydrolysis

Caption: pH-dependent hydrolysis pathways for 2-(Methylsulphonyloxy)benzoic acid.

Diagram 2: Experimental Workflow for pH Optimization

G A Define Reaction: Nucleophile + 2-(MsO)BzOH B Select Non-Nucleophilic Buffer System (e.g., Phosphate) A->B C Prepare Reactions at Varying pH (e.g., 6-10) B->C D Initiate & Monitor Reactions (HPLC, LC-MS) C->D E Analyze Data: Product vs. Hydrolysis D->E F Plot Yield vs. pH E->F G Identify Optimal pH for Maximum Yield F->G

Caption: Workflow for optimizing reaction pH.

References

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC. Retrieved February 16, 2026, from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). ACS Publications. Retrieved February 16, 2026, from [Link]

  • 2-Methoxy-5-(methylsulfonyl)benzoic acid. (n.d.). LookChem. Retrieved February 16, 2026, from [Link]

  • Intramolecular catalysis. Part III. Hydrolysis of 3′- and 4′-substituted phthalanilic acids [o-(N-phenylcarbamoyl)benzoic acids]. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 16, 2026, from [Link]

  • A Mechanistic and Kinetic Study of Sulfonate Ester Formation and Solvolysis. (2010). Novatia, LLC. Retrieved February 16, 2026, from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. (2002). PubMed. Retrieved February 16, 2026, from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 16, 2026, from [Link]

  • All About Tosylates and Mesylates. (2015). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Sulfonate Esters. (2019). Periodic Chemistry. Retrieved February 16, 2026, from [Link]

  • Intramolecular hydrogen bonding in ortho-substituted benzoic acids. (1966). PubMed. Retrieved February 16, 2026, from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved February 16, 2026, from [Link]

  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2025). O-Methylbenzoic Acid. Retrieved February 16, 2026, from [Link]

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. (2006). Organic & Biomolecular Chemistry. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. (n.d.). Jack Westin. Retrieved February 16, 2026, from [Link]

  • INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES. (2021). Ukrainian Chemistry Journal. Retrieved February 16, 2026, from [Link]

  • Sulfonate Esters of Alcohols. (n.d.). Organic Chemistry Tutor. Retrieved February 16, 2026, from [Link]

  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (n.d.). PMC. Retrieved February 16, 2026, from [Link]

Sources

Technical Support Center: Handling 2-(Methylsulphonyloxy)benzoic Acid (2-MSBA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues of 2-(Methylsulphonyloxy)benzoic acid in assay media Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Active Last Updated: March 03, 2026 Subject: Solubility Optimization, Stability Management, and Assay Protocol for 2-MSBA

Executive Summary

2-(Methylsulphonyloxy)benzoic acid (2-MSBA) is a structural analogue of acetylsalicylic acid (aspirin) where the acetyl group is replaced by a methanesulfonyl (mesyl) group. While often used as a mechanistic probe or acylating agent, users frequently report "insolubility" in aqueous assay media.

Critical Technical Insight: In 90% of support cases, the issue is not thermodynamic insolubility but hydrolytic instability or pH-dependent precipitation . The methanesulfonate ester is a superior leaving group compared to acetate, making 2-MSBA significantly more labile than aspirin. "Cloudiness" in your assay buffer is often the precipitation of the breakdown product, salicylic acid, or the result of a "crash-out" event due to improper solvent shifting.

Part 1: Troubleshooting Guide (FAQ)

Q1: I diluted my DMSO stock into PBS (pH 7.4), and the solution turned cloudy immediately. Is the compound insoluble?

Diagnosis: This is likely a "Solvent Shock" precipitation or rapid hydrolysis. Technical Explanation: 2-MSBA is a hydrophobic organic acid. When a concentrated DMSO stock is introduced rapidly into an aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs (the "crash out" effect). Furthermore, at pH 7.4, the ester bond is susceptible to base-catalyzed hydrolysis. Solution:

  • Use the "Intermediate Dilution" Method: Do not jump from 100% DMSO to 1% DMSO. Perform a serial dilution in DMSO first, then a 1:10 dilution into a buffer with a surfactant (e.g., 0.01% Tween-20).

  • Check pH: Ensure your buffer capacity is sufficient. Hydrolysis releases methanesulfonic acid (strong acid), which can locally drop pH and precipitate the salicylic acid byproduct.

Q2: My IC50 values are shifting over time. Is the compound degrading?

Diagnosis: Yes, 2-MSBA is kinetically unstable in aqueous media. Technical Explanation: The half-life of sulfonate esters of salicylic acid in neutral buffer is short (often < 2 hours depending on temperature). The compound hydrolyzes to release Salicylic Acid (inactive or different activity) and Methanesulfonic Acid. Solution:

  • Prepare Fresh: Dilute into aqueous media immediately before addition to the assay plate.

  • Cold Chain: Keep aqueous dilutions on ice (4°C) until the last possible moment. Hydrolysis rates drop significantly at lower temperatures.

  • Control: Run a "Salicylic Acid" control arm to distinguish between the activity of the parent ester and the metabolite.

Q3: Can I sonicate the solution to improve solubility?

Diagnosis: STOP. Do not sonicate aqueous suspensions of this compound. Technical Explanation: Sonication generates local heat and cavitation energy, which accelerates the hydrolysis of the sulfonate ester. You will dissolve the compound by destroying it. Solution: If the compound has precipitated, re-evaluate the concentration. If you are above 100 µM in aqueous buffer, you are likely exceeding the kinetic solubility limit. Vortex gently or use a warm water bath (37°C) only for the DMSO stock, never the aqueous dilution.

Part 2: Experimental Protocols

Protocol A: The "Solvent Shift" Dilution Method

Standard direct dilution often fails. Use this protocol to maximize kinetic solubility.

Materials:

  • Anhydrous DMSO (stored over molecular sieves)

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • Surfactant (Tween-20 or Triton X-100)

Step-by-Step:

  • Stock Prep: Dissolve solid 2-MSBA in anhydrous DMSO to reach a concentration of 50 mM . (Store at -20°C; avoid repeated freeze-thaw).

  • Intermediate Step: Prepare a 10x Working Solution in a solvent mixture of 10% DMSO / 90% Buffer .

    • Crucial: Add the DMSO stock dropwise to the buffer while vortexing rapidly. This prevents the formation of large crystal aggregates.

  • Final Assay Addition: Add the 10x Working Solution to your assay wells (1:10 dilution) to achieve the 1x final concentration (1% final DMSO).

Protocol B: Rapid Stability Check (Absorbance)

Verify if your "insolubility" is actually degradation.

  • Prepare a 100 µM solution of 2-MSBA in PBS (pH 7.4).

  • Immediately measure Absorbance at 296 nm (Salicylic acid peak) and 230 nm (Ester peak).

  • Monitor every 10 minutes for 1 hour.

  • Result: A rise in A296 indicates hydrolysis is occurring.

Part 3: Data & Visualization

Stability Comparison: 2-MSBA vs. Aspirin

The following table highlights why standard aspirin protocols fail with 2-MSBA.

FeatureAspirin (Acetylsalicylic Acid)2-MSBA (Mesylsalicylic Acid)Implication
Leaving Group Acetate (-OAc)Mesylate (-OMs)Mesylate is ~100x better leaving group.
Hydrolysis (pH 7.4) Slow (t1/2 ~ hours/days)Rapid (t1/2 ~ minutes/hours)2-MSBA requires immediate use.
Solubility (Water) ~3 mg/mL (20°C)Lower (due to mesyl bulk)Higher risk of precipitation.
Main Breakdown Salicylic Acid + Acetic AcidSalicylic Acid + Methanesulfonic AcidBreakdown drops pH more aggressively.
Diagram 1: Hydrolysis Pathway & Solubility Trap

This diagram illustrates the chemical fate of 2-MSBA in your assay buffer.

G cluster_0 Aqueous Assay Media Compound 2-MSBA (Hydrophobic Ester) Transition Hydrolysis (pH > 7.0) Compound->Transition + H2O Salicylic Salicylic Acid (Sparingly Soluble) Transition->Salicylic Fast Mesylate Methanesulfonic Acid (Highly Soluble / Strong Acid) Transition->Mesylate Release Precipitate PRECIPITATE (Cloudy Well) Salicylic->Precipitate If Conc > 2mg/mL or pH drops

Caption: The hydrolysis of 2-MSBA yields Salicylic Acid, which has low water solubility and often causes the "cloudiness" users mistake for the parent compound not dissolving.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering assay issues.

DecisionTree Start Issue: Cloudy Assay Well CheckTime Did it happen immediately? Start->CheckTime Immediate Yes (Seconds) CheckTime->Immediate Delayed No (Minutes/Hours) CheckTime->Delayed SolventShock Solvent Shock (Crash Out) Immediate->SolventShock Hydrolysis Hydrolysis Product Precipitation Delayed->Hydrolysis Action1 Action: Use Protocol A (Step-down dilution) SolventShock->Action1 Action2 Action: Check pH stability & Reduce incubation time Hydrolysis->Action2

Caption: Diagnostic flow to distinguish between solubility crash-out (immediate) and chemical instability (delayed).

References

  • Hydrolysis Kinetics of Salicyl

    • Title: The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media.[1]

    • Source: SciSpace / Nigerian Journal of Chemical Research
    • Context: Establishes the baseline instability of salicylate esters in aqueous buffers (pH 7.4)
    • URL:[Link]

  • Solubility Properties of Salicylic Acid Deriv

    • Title: Solubility of Benzoic Acid and Salicylic Acid in Various Solvents.
    • Source: Journal of Chemical & Engineering Data / ResearchG
    • Context: Provides solubility limits for the breakdown product (salicylic acid), confirming why hydrolysis leads to precipitation (approx.
    • URL:[Link]

  • Reactivity of Sulfon

    • Title: Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids.
    • Source: NIH / PubMed Central
    • Context: Details the high reactivity of sulfonate esters as electrophiles, supporting the mechanism of rapid hydrolysis or nucleophilic
    • URL:[Link]

Sources

Technical Guide: Minimizing Side Reactions of 2-(Methylsulphonyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the handling, reactivity, and troubleshooting of 2-(Methylsulphonyloxy)benzoic acid (also known as O-Mesylsalicylic acid). This guide focuses on minimizing side reactions during its application in organic synthesis, specifically addressing the stability of the mesylate group in the presence of nucleophiles and bases.

Technical Overview & Reagent Profile

2-(Methylsulphonyloxy)benzoic acid is a bifunctional building block containing a carboxylic acid and an aryl mesylate (O-methanesulfonate). It is primarily used as a scaffold to introduce a salicylic acid moiety where the phenol is "masked" or activated for subsequent transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki coupling).

  • CAS Number: 108172-57-2

  • Core Reactivity:

    • Site A (Carboxylic Acid): Standard electrophilic center for amide/ester formation.

    • Site B (Aryl Mesylate): A pseudo-halide leaving group. While less reactive than triflates, it is susceptible to nucleophilic attack (cleavage) and hydrolysis under basic conditions.

Critical Side Reactions & Mechanism

The primary challenge when using this reagent is the chemoselectivity between the carboxylic acid activation and the stability of the mesylate ester. Three specific side reactions compromise yield:

A. Hydrolysis (De-mesylation)
  • Mechanism: Base-catalyzed attack of water/hydroxide on the sulfonyl sulfur or the ester carbonyl, leading to cleavage of the S-O or C-O bond.

  • Result: Reversion to Salicylic Acid and Methanesulfonic acid.

  • Trigger: Aqueous bases (NaOH, LiOH), hygroscopic solvents, or unbuffered aqueous workups.

B. Sulfonyl Transfer (Aminolysis)
  • Mechanism: When reacting with amines (e.g., during amide coupling), the nucleophilic amine attacks the sulfur atom of the mesyl group instead of the activated carbonyl.

  • Result: Formation of the N-mesyl amine (Sulfonamide) and free Salicylic Acid.

  • Trigger: High temperatures, sterically unhindered primary amines, or strong bases.

C. Nucleophilic Aromatic Substitution (SNAr)
  • Mechanism: Direct displacement of the mesylate group by a nucleophile at the aromatic carbon. While the benzene ring is not highly activated, the ortho-carboxylate (especially if converted to an acid chloride) can facilitate this via inductive effects.

  • Result: Formation of Anthranilic acid derivatives (2-aminobenzoic acids).

  • Trigger: High heat (>80°C), excess amine, or electron-deficient coupling partners.

Reaction Pathway Visualization

ReactionPathways Start 2-(Methylsulphonyloxy) benzoic acid Activated Activated Intermediate (Acid Chloride/Active Ester) Start->Activated Activation (SOCl2 or HATU) Hydrolysis Salicylic Acid (Impurity) Start->Hydrolysis H2O / Base (Hydrolysis) Product Target Amide/Ester (Mesylate Intact) Activated->Product Amine/Alcohol Low Temp, Dry Sulfonamide N-Mesyl Amine (Sulfonyl Transfer) Activated->Sulfonamide Amine Attack on S (High Temp) SnAr 2-Amino-benzoic Acid (S_NAr Product) Activated->SnAr Amine Attack on Ring (Excess Amine)

Figure 1: Chemoselectivity map showing the desired pathway (green) versus competitive side reactions (red) including hydrolysis, sulfonyl transfer, and aromatic substitution.

Troubleshooting & Optimization Guide
Scenario 1: "I am seeing free Salicylic Acid in my product."

Diagnosis: Hydrolysis of the mesylate ester.

Variable Recommendation Causality
Base Selection Use DIPEA (Hünig's Base) or 2,6-Lutidine . Steric hindrance prevents the base from acting as a nucleophile at the sulfonyl center. Avoid inorganic bases (K₂CO₃) in aqueous media.
Solvent Anhydrous DCM or DMF . Moisture is the primary reagent for hydrolysis. Ensure solvents are dried over molecular sieves.

| Workup | Acidify to pH 4-5 immediately. | Avoid prolonged exposure to basic aqueous layers during extraction. |

Scenario 2: "My yield is low, and I isolated a Sulfonamide."

Diagnosis: Sulfonyl transfer (Aminolysis).

Variable Recommendation Causality
Temperature Maintain 0°C to 10°C during addition. Activation energy for carbonyl attack (amide formation) is lower than for sulfonyl attack. Low temp favors the kinetic product (Amide).
Coupling Agent Use Acid Chloride method or HATU . Fast activation minimizes the lifetime of the intermediate, reducing the window for side reactions.

| Stoichiometry | 1.0 : 1.0 (Acid : Amine). | Excess amine increases the statistical probability of attacking the mesyl group. |

Scenario 3: "I cannot remove the mesyl group later."

Diagnosis: Incorrect deprotection strategy.

  • Solution: Aryl mesylates are robust. To remove them (regenerate phenol), use NaOH/MeOH at Reflux or LiOH/THF . If orthogonal deprotection is needed, consider using a silyl protecting group instead of mesyl.

Recommended Experimental Protocol: Amide Coupling

This protocol is designed to maximize chemoselectivity for the carboxylic acid.

Reagents:

  • 2-(Methylsulphonyloxy)benzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) + DMF (cat.) OR HATU (1.1 equiv)

  • Amine (1.0 equiv)

  • DIPEA (2.5 equiv)

  • Dichloromethane (Anhydrous)

Step-by-Step:

  • Activation (Acid Chloride Method - Preferred for Stability):

    • Dissolve the starting acid in anhydrous DCM under N₂.

    • Cool to 0°C .

    • Add Oxalyl Chloride dropwise, followed by a catalytic drop of DMF.

    • Stir at 0°C for 1 hour. Note: Avoid refluxing SOCl₂ which may degrade the mesylate.

    • Concentrate in vacuo to remove excess oxalyl chloride (keep temp <30°C).

  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C .

    • Add the Amine and DIPEA simultaneously but slowly.

    • Allow to warm to Room Temperature (20-25°C) only after 30 mins.

  • Validation:

    • Check TLC/LCMS. If "Phenol" peak appears, the reaction is too wet or basic.

Frequently Asked Questions (FAQs)

Q: Can I use this reagent in a Suzuki coupling directly? A: Yes. The mesylate functions as an electrophile (pseudohalide). However, aryl mesylates are generally less reactive than aryl bromides or triflates. You will likely need a specialized catalyst system (e.g., Pd(OAc)₂ + XPhos or BrettPhos ) and higher temperatures. Ensure the carboxylic acid is protected (as an ester or amide) before attempting the cross-coupling to prevent catalyst poisoning.

Q: Why not use 2-Acetoxybenzoic acid (Aspirin) instead? A: The acetyl group is much more labile (unstable) than the mesyl group. If your synthesis requires multiple steps or harsh conditions (like acidic deprotection of other groups), the mesyl group provides superior stability compared to the acetate.

Q: Is the mesylate group stable to Lewis Acids? A: Generally, yes. Aryl mesylates tolerate standard Lewis acids (e.g., AlCl₃, BF₃·OEt₂) used in Friedel-Crafts reactions, whereas acetates or silyl ethers might cleave.

References
  • Dooleweerdt, K., Fors, B. P., & Buchwald, S. L. (2010).[1] "Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates." Organic Letters, 12(10), 2350–2353.[1] [Link]

    • Context: Validates the stability of aryl mesylates in coupling reactions and discusses phenol form
  • Percec, V., Bae, J. Y., & Hill, D. H. (1995). "Aryl Mesylates in Metal-Catalyzed Homocoupling." The Journal of Organic Chemistry, 60(4), 1060–1065. [Link]

    • Context: Discusses the reactivity profile of aryl mesylates compared to trifl
  • Oh, H. K., Jin, Y. C., Sung, D. D., & Lee, I. (2005).[2] "Kinetics and mechanism of the aminolysis of aryl thiocarbamates." Organic & Biomolecular Chemistry, 3, 1240-1244.[2] [Link]

    • Context: Provides mechanistic insight into the aminolysis (sulfonyl transfer)

Sources

Technical Support Center: Stability & Degradation Analysis of 2-(Methylsulphonyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers analyzing 2-(Methylsulphonyloxy)benzoic acid (also known as 2-Mesyloxybenzoic acid ).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-(Methylsulphonyloxy)benzoic acid is a structural analog of Acetylsalicylic acid (Aspirin), where the acetyl group is replaced by a methylsulfonyl (mesyl) group. Like its acetylated counterpart, this molecule is fundamentally susceptible to hydrolysis of the ester linkage.

The primary stability challenge is the cleavage of the sulfonate ester bond, yielding Salicylic Acid and Methanesulfonic Acid (MSA) . In drug development, this compound is often utilized as an intermediate or a prodrug scaffold; therefore, distinguishing the intact parent from its hydrolytic degradants is critical.

Core Degradation Pathway

The molecule degrades primarily via hydrolysis, catalyzed by moisture, pH extremes, and temperature.

  • Parent: 2-(Methylsulphonyloxy)benzoic acid

  • Primary Degradant 1: Salicylic Acid (UV Active, Fluorescent)

  • Primary Degradant 2: Methanesulfonic Acid (UV Inactive, Highly Polar)

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolysis pathway and potential secondary degradation under stress conditions.

DegradationPathway Parent 2-(Methylsulphonyloxy) benzoic acid (Parent) Salicylic Salicylic Acid (Major Degradant) Parent->Salicylic Hydrolysis (Ester Cleavage) MSA Methanesulfonic Acid (MSA) Parent->MSA Hydrolysis Water H2O / pH Stress Water->Parent Phenol Phenol (Secondary Degradant) Salicylic->Phenol Decarboxylation (High Temp/Extreme pH) CO2 CO2 Salicylic->CO2

Figure 1: Hydrolytic degradation pathway of 2-(Methylsulphonyloxy)benzoic acid yielding Salicylic Acid and MSA, with potential decarboxylation to Phenol under extreme stress.

Standardized Analytical Protocol (HPLC-UV)

To detect these products reliably, a gradient RP-HPLC method is required. Isocratic methods often fail to resolve the polar Salicylic acid from the parent efficiently.

Method Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)End-capping reduces silanol interactions with the acidic parent.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses ionization of carboxylic acids, improving retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic acids compared to Methanol.
Gradient 5% B to 90% B over 15 minsElutes polar degradants (Salicylic acid) early; Parent elutes later.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 235 nm & 300 nm235 nm for general detection; 300 nm is specific for the salicylate core.
Column Temp 30°CControls viscosity and retention reproducibility.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by researchers handling this compound.

Category A: Chromatographic Anomalies

Q1: I see a "ghost peak" eluting very early (Void Volume). Is this my product?

  • Diagnosis: This is likely Methanesulfonic Acid (MSA) or nitrate/salt contaminants.

  • Explanation: MSA is highly polar and does not retain on standard C18 columns. It is also UV-transparent above 210 nm.

  • Action: Do not attempt to quantify MSA by UV. If MSA quantification is required for mass balance, use Ion Chromatography (IC) or LC-MS in negative mode (m/z 95).

Q2: The parent peak shows severe tailing (Asymmetry > 1.5).

  • Diagnosis: Silanol interaction or pH mismatch.

  • Explanation: 2-(Methylsulphonyloxy)benzoic acid contains a free carboxylic acid. At neutral pH, it ionizes, interacting with column silanols.

  • Action: Ensure your Mobile Phase A contains at least 0.1% Formic Acid or 0.1% Phosphoric Acid (pH ~2.5). This keeps the acid protonated and improves peak shape.

Q3: I observe a new peak appearing before the parent peak during stability testing.

  • Diagnosis: Hydrolysis to Salicylic Acid .

  • Verification: Check the UV spectrum. Salicylic acid has a distinct UV max around 300 nm (due to the phenolic group), whereas the parent (sulfonate ester) has different absorbance characteristics.

  • Action: Inject a pure Salicylic Acid standard to confirm retention time (RRT is typically ~0.8 relative to parent).

Category B: Sample Preparation Artifacts

Q4: My "Time Zero" sample already shows 2% degradation. Is the compound that unstable?

  • Diagnosis: Solvent-induced degradation (Solvolysis).

  • Explanation: If you dissolved the sample in Methanol , the sulfonate ester can undergo alcoholysis (trans-esterification) or accelerated hydrolysis if the methanol is "wet."

  • Action:

    • Switch Diluent: Use Acetonitrile or a 50:50 ACN:Water mixture (freshly prepared).

    • Avoid Methanol: Methanol is nucleophilic and can react with reactive esters/mesylates.

    • Temperature: Prepare samples at 4°C if possible and analyze immediately.

Q5: Mass balance is consistently low (e.g., 85%). Where is the rest?

  • Diagnosis: Loss of detection of non-chromophoric degradants.

  • Explanation: The hydrolysis produces equimolar amounts of Salicylic Acid and MSA. UV detection only sees the Salicylic Acid and the Parent. The MSA mass is "invisible" to the UV detector.

  • Action: Calculate mass balance based on the molar equivalents of Salicylic Acid recovered, not just total peak area.

Advanced Troubleshooting Logic (Decision Tree)

Use this workflow to diagnose unexpected results in your stability data.

TroubleshootingTree Start Start: Unexpected Peak or Data Issue CheckRT Is the new peak more polar (earlier RT)? Start->CheckRT CheckUV Does it absorb at 300 nm? CheckRT->CheckUV Yes Unknown Unknown Impurity (Check LC-MS) CheckRT->Unknown No (Later RT) Salicylic Likely Salicylic Acid (Hydrolysis Product) CheckUV->Salicylic Yes (Strong UV) MSA_Salt Likely MSA or Salts (Void Volume) CheckUV->MSA_Salt No (Weak/No UV) CheckDiluent Did you use Methanol? Artifact Solvolysis Artifact (Switch to ACN) CheckDiluent->Artifact Yes CheckDiluent->Unknown No Unknown->CheckDiluent

Figure 2: Diagnostic logic for identifying unknown peaks in 2-(Methylsulphonyloxy)benzoic acid analysis.

References

  • Hydrolysis of Salicylate Derivatives: The mechanism of hydrolysis for salicylate esters (like Aspirin and its analogs) is well-documented. The cleavage of the ester bond releases the free phenol (salicylic acid) and the corresponding acid (acetic or methanesulfonic).

    • Source: - Journal of Pharmaceutical Sciences (Demonstrates analogous hydrolysis of salicylate esters).[1]

  • Mesylate Stability: Aryl mesylates are known to be susceptible to nucleophilic attack and hydrolysis, releasing methanesulfonic acid.

    • Source: - SIELC Technologies (Provides chromatographic context for similar sulfonyl-benzoic acids).[2]

  • Analytical Methodologies: Standard protocols for benzoic acid derivatives emphasize the use of acidic mobile phases to suppress ioniz

    • Source: - ResearchGate (General method conditions for benzoic acid derivatives).

  • Decarboxylation Risks: Under high thermal stress, salicylic acid derivatives can decarboxyl

    • Source: - ResearchGate (High-temperature degradation pathways).

Sources

Enhancing stability of 2-(Methylsulphonyloxy)benzoic acid for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Enhancing Stability of 2-(Methylsulphonyloxy)benzoic Acid

Executive Summary

Compound: 2-(Methylsulphonyloxy)benzoic acid Synonyms: O-Mesylsalicylic acid; 2-Mesyloxybenzoic acid CAS: 1934-59-4 (Note: Often confused with sulfone analogs in literature) Critical Instability Factor: Autocatalytic Hydrolysis [1]

This guide addresses the specific stability challenges of 2-(Methylsulphonyloxy)benzoic acid , a reactive intermediate used in drug development. Unlike standard stable reagents, this compound is an aryl sulfonate ester . Its primary degradation pathway is hydrolysis driven by moisture, which releases Methanesulfonic acid (MsOH) . Because MsOH is a strong acid (


), it catalyzes further hydrolysis of the remaining material, creating a runaway degradation loop.

Module 1: The Degradation Mechanism

Understanding the "Why" to master the "How"

Q: Why does this compound degrade faster than Aspirin (Acetylsalicylic acid)? A: Both compounds are ester derivatives of salicylic acid. Aspirin releases acetic acid (a weak acid) upon hydrolysis. 2-(Methylsulphonyloxy)benzoic acid releases methanesulfonic acid (a strong acid).[1] The generated MsOH protonates the remaining sulfonate esters, making them hyper-susceptible to nucleophilic attack by even trace amounts of water.

Q: What are the visible signs of degradation? A:

  • Odor: Pure material is odorless.[1] Degraded material emits a sharp, acrid smell (MsOH).

  • Texture: Transition from a free-flowing white powder to a sticky, off-white paste (hygroscopic MsOH absorbs more water).[1]

  • Solubility: Incomplete solubility in non-polar solvents (due to polar salicylic acid formation).[1]

Visualizing the Instability Pathway

The following diagram illustrates the autocatalytic cycle that must be broken during storage.

HydrolysisPath Compound 2-(MsO)benzoic Acid (Intact Ester) Intermediate Tetrahedral Intermediate Compound->Intermediate Water Moisture (H2O) Water->Compound Nucleophilic Attack Salicylic Salicylic Acid (Impurity) Intermediate->Salicylic MsOH Methanesulfonic Acid (Strong Acid Catalyst) Intermediate->MsOH MsOH->Compound Protonation (Catalysis)

Figure 1: The autocatalytic hydrolysis loop. Note the red arrow indicating how the byproduct (MsOH) accelerates the destruction of the remaining compound.

Module 2: Storage & Environmental Control

Q: What are the absolute minimum storage requirements? A:

  • Temperature: -20°C (Freezer). Room temperature storage is acceptable only for <24 hours.[1]

  • Atmosphere: Inert gas (Argon preferred over Nitrogen due to higher density).[1]

  • Container: Amber glass with a Teflon-lined screw cap.[1] Avoid metal containers (corrosion risk from potential MsOH).[1]

Q: Can I store it in a standard desiccator? A: Only if the desiccant is aggressive. Standard silica gel is often insufficient for long-term storage of sulfonate esters.[1]

  • Recommended: Phosphorus Pentoxide (

    
    ) or Activated Molecular Sieves (4Å).[1]
    
  • Protocol: Place the vial inside a secondary jar containing the desiccant. Seal the secondary jar with Parafilm.

Q: How do I handle the compound for weighing? A:

  • Allow the vial to warm to room temperature before opening (prevents condensation on the cold solid).

  • Weigh quickly in a low-humidity environment (e.g., nitrogen glove box or glove bag).[1]

  • Flush the headspace with Argon before re-sealing.[1]

Module 3: Troubleshooting & Rescue Protocols

Q: My batch smells acrid. Is it usable? A: Likely not for sensitive applications.[1] The smell indicates free Methanesulfonic acid.

  • Check: Run a TLC or HPLC.[1] Salicylic acid (the byproduct) is much more polar than the starting material.

  • Action: If degradation is <5%, you may attempt re-purification (see below). If >10%, discard, as the MsOH is difficult to fully remove without causing further degradation.

Q: How can I re-purify a partially degraded batch? A: You must remove the Salicylic acid and MsOH without introducing water.

  • Method: Recrystallization from anhydrous non-protic solvents.[1]

  • Solvents: Toluene or Dichloromethane (DCM).[1]

  • Avoid: Alcohols (Ethanol/Methanol) or water, as these will react with the sulfonate ester (alcoholysis/hydrolysis).

  • Step-by-Step:

    • Dissolve solid in minimum hot anhydrous Toluene.

    • Filter hot (removes insoluble polar impurities).[1]

    • Cool slowly to 0°C under Nitrogen.

    • Filter crystals and wash with cold Hexane.[1]

    • Dry under high vacuum (< 1 mbar) to remove traces of acid.[1]

Module 4: Quantitative Stability Data

Estimated degradation rates based on aryl sulfonate ester kinetics.

Storage ConditionEstimated Shelf LifeRisk Factor
25°C, Ambient Air < 1 WeekHigh: Moisture initiates autocatalysis.
25°C, Desiccated 1-2 MonthsModerate: Thermal energy allows slow hydrolysis.
4°C, Desiccated 6-12 MonthsLow: Kinetic slowing of hydrolysis.
-20°C, Inert Gas > 2 YearsOptimal: Molecular motion and moisture minimized.[1]

Module 5: Decision Logic for Handling

Use this workflow to determine if your current batch is safe to use.

DecisionTree Start Inspect Compound (Visual & Olfactory) Smell Acrid/Acidic Smell? Start->Smell Color Color Check Smell->Color No Odor Test Run HPLC/TLC (Check Salicylic Acid %) Smell->Test Slight Odor Discard Discard Batch (Irreversible Damage) Smell->Discard Strong Odor Use Safe to Use (Store at -20°C) Color->Use White Powder Color->Test Off-White/Yellow Test->Use >98% Purity Purify Recrystallize (Anhydrous Toluene) Test->Purify 90-98% Purity Test->Discard <90% Purity Purify->Test Re-analyze

Figure 2: Workflow for assessing batch integrity before experimental use.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Referencing stability of sulfonate esters). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanisms of nucleophilic substitution at sulfonyl centers). [1]

  • Tillett, J. G. (1976).[1] "Nucleophilic substitution at tricoordinate sulfur". Chemical Reviews, 76(6), 747–772. (Kinetics of sulfonate hydrolysis).

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (General hydrolysis kinetics of aspirin analogs).

Sources

Technical Support Center: Navigating Steric Hindrance with 2-(Methylsulphonyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Methylsulphonyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the unique challenges posed by this sterically hindered reagent.

Introduction: Understanding the Challenge

2-(Methylsulphonyloxy)benzoic acid is a valuable building block in organic synthesis. However, the bulky methylsulphonyloxy group at the ortho position relative to the carboxylic acid creates significant steric hindrance. This can impede the approach of nucleophiles to the carboxylic acid, leading to low reaction yields, slow reaction rates, or complete reaction failure. This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amidation reaction with 2-(Methylsulphonyloxy)benzoic acid and a primary amine is failing or giving very low yields. What is the likely cause?

A1: The primary reason for low yields in this reaction is the steric hindrance caused by the ortho-methylsulphonyloxy group. This bulky group physically blocks the amine from attacking the activated carboxylic acid intermediate. The direct reaction between a carboxylic acid and an amine to form an ammonium carboxylate salt is also generally unfavorable without an activating agent.[1]

Troubleshooting Steps:

  • Carboxylic Acid Activation is Crucial: Direct heating of the carboxylic acid and amine is unlikely to be effective. You must activate the carboxylic acid to make it more electrophilic.

  • Choice of Coupling Reagent: Standard peptide coupling reagents are a good starting point.

    • Carbodiimide-based: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) can be effective.[1]

    • Uronium-based: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more powerful and can be successful for hindered systems.[1]

  • Solvent Selection: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure all reactants are well-solvated.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[1]

  • Temperature and Reaction Time: Due to steric hindrance, these reactions may require elevated temperatures and longer reaction times than typical amide couplings. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q2: I'm attempting an esterification with a sterically hindered alcohol and observing no product formation. What alternative strategies can I employ?

A2: Esterification of the sterically hindered 2-(methylsulphonyloxy)benzoic acid, especially with a bulky alcohol, is a significant challenge.

Troubleshooting Strategies:

  • Highly Reactive Electrophiles: Convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more electrophilic and may react with the hindered alcohol, often in the presence of a base like pyridine or TEA.

  • Steglich Esterification: This method uses a carbodiimide, typically Dicyclohexylcarbodiimide (DCC) or EDC, with a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). DMAP acts as an acyl transfer agent, which can sometimes overcome steric barriers.

  • Alternative Catalysts: For particularly challenging esterifications, consider specialized catalysts. While not directly reported for this substrate, boronic acid catalysts have shown promise in direct amidation reactions and could potentially be adapted for esterification.[2]

Q3: Can I use 2-(Methylsulphonyloxy)benzoic acid in coupling reactions like the Suzuki or Negishi coupling?

A3: While the primary reactivity of this molecule is centered around its carboxylic acid, the sulfonyloxy group can potentially act as a leaving group in cross-coupling reactions. Aryl sulfonates are known to participate in such reactions. However, the ortho-carboxylate may interfere or participate in the reaction.

Considerations:

  • Catalyst System: Palladium or nickel catalysts are typically used for these cross-coupling reactions. The choice of ligand is critical and often requires screening to find one that is effective for the sterically hindered substrate.[3]

  • Reaction Conditions: These reactions often require elevated temperatures and carefully controlled anhydrous and anaerobic conditions.

  • Esterification Prior to Coupling: It may be advantageous to first convert the carboxylic acid to an ester. This protects the acidic proton and can alter the electronic properties of the substrate, potentially improving the outcome of the coupling reaction.[3]

Data Presentation

The following table summarizes potential starting conditions for an amidation reaction, which should be optimized for your specific amine.

ParameterRecommended ConditionRationale
Coupling Reagent HATU (1.1 eq)Highly efficient for sterically hindered substrates.[1]
Base DIPEA (2.0 eq)Non-nucleophilic base to avoid side reactions.
Solvent Anhydrous DMFGood solvating properties for a wide range of reactants.
Temperature Room Temperature to 60 °CStart at RT and gently heat if the reaction is sluggish.
Reaction Time 12 - 48 hoursSteric hindrance can significantly slow down the reaction rate.

Experimental Protocols

Protocol: General Procedure for Amide Synthesis using HATU

This protocol is a starting point and should be optimized for each specific amine.

Materials:

  • 2-(Methylsulphonyloxy)benzoic acid

  • Amine of interest

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(Methylsulphonyloxy)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[1]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Mandatory Visualization

Troubleshooting_Steric_Hindrance start Low or No Yield in Reaction with 2-(Methylsulphonyloxy)benzoic acid check_activation Was the carboxylic acid activated? start->check_activation no_activation Activate carboxylic acid with coupling agents (e.g., HATU, EDC/HOBt) or convert to acyl chloride. check_activation->no_activation No yes_activation Yes check_activation->yes_activation Yes no_activation->check_activation check_nucleophile Is the nucleophile (amine/alcohol) sterically hindered? yes_activation->check_nucleophile yes_hindered Increase reaction temperature (40-80 °C) and prolong reaction time (24-72h). Consider a more potent activating agent. check_nucleophile->yes_hindered Yes no_hindered No check_nucleophile->no_hindered No check_conditions Review Reaction Conditions: - Anhydrous solvent (DMF, DCM)? - Appropriate base (DIPEA, TEA)? - Correct stoichiometry? yes_hindered->check_conditions no_hindered->check_conditions optimize_conditions Optimize conditions: - Use freshly dried solvents. - Screen different bases. - Adjust stoichiometry. check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes optimize_conditions->check_conditions

Caption: A decision tree for troubleshooting low-yield reactions involving 2-(Methylsulphonyloxy)benzoic acid.

References

  • BenchChem. (2025). Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. BenchChem.
  • ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?.
  • PubMed. (2012).
  • ResearchGate. (n.d.). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions.
  • PMC. (n.d.). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. PMC.
  • MDPI. (2022). Inhibition of the Peroxygenase Lytic Polysaccharide Monooxygenase by Carboxylic Acids and Amino Acids. MDPI.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
  • ResearchGate. (2026). A Case Study with Benzoic Acid Demonstrating How Integration of In Silico Tools, Mechanistic In Vitro NAM, and Toxicological Data Improves Definition of Point of Departure for a Chemically Defined Class in Read-Across Assessments.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. BenchChem.
  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.).
  • ScienceDirect. (2015). Iridium-catalyzed direct ortho-C-H amidation of benzoic acids with sulfonylazides.
  • Google Patents. (n.d.). Method for preparing benzoic acid amide compound.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • ResearchGate. (2026).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
  • MDPI. (2023).
  • ResearchGate. (n.d.).
  • MDPI. (2023).
  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate. (2025). Sterically Hindered 2‐(2'‐Hydroxyphenyl)benzoxazole (HBO)
  • Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Google Patents. (n.d.). Method for preparing benzoic acid esters.
  • Organic Chemistry Portal. (n.d.).
  • CNR-IRIS. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • PubMed. (2021).

Sources

Purification techniques for removing impurities from 2-(Methylsulphonyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(Methylsulphonyloxy)benzoic Acid

Introduction & Technical Overview

2-(Methylsulphonyloxy)benzoic acid (also known as O-mesylsalicylic acid) is a critical intermediate often used in the synthesis of heterocyclic pharmaceuticals and acylating agents. It is structurally derived from salicylic acid by the protection of the phenolic hydroxyl group with a methanesulfonyl (mesyl) group.

Key Chemical Challenges:

  • Hydrolytic Instability: The sulfonate ester bond is susceptible to hydrolysis, particularly under basic conditions or prolonged heating in protic solvents, regenerating the starting material (salicylic acid).

  • Impurity Profile: Common impurities include unreacted salicylic acid, methanesulfonic acid (MsOH), methanesulfonyl chloride (MsCl), and potential anhydride oligomers.

This guide provides a robust troubleshooting framework and validated protocols to achieve high purity (>98%) suitable for drug development applications.

Diagnostic Workflow: Purity Assessment

Before initiating purification, characterize the impurity profile using the following decision tree.

PurityCheck Start Crude 2-(Methylsulphonyloxy)benzoic Acid FeCl3 Test 1: Ferric Chloride Test (Qualitative for Salicylic Acid) Start->FeCl3 ResultPurple Deep Purple Color FeCl3->ResultPurple Positive ResultYellow Yellow/No Change FeCl3->ResultYellow Negative Action1 High Salicylic Acid Content Action: Cold Water Slurry Wash ResultPurple->Action1 TLC Test 2: TLC Analysis (Mobile Phase: EtOAc:Hexane 1:1 + 1% AcOH) ResultYellow->TLC Spots Observe Spots under UV TLC->Spots Action2 Trace Impurities Action: Recrystallization (Protocol A) Spots->Action2 Distinct Spots Action3 High Polarity Streaking (MsOH presence) Action: Aqueous Wash (Protocol B) Spots->Action3 Streaking at Baseline

Figure 1: Diagnostic decision tree for initial impurity assessment.

Troubleshooting Guides (Q&A)

Issue 1: Persistent Purple Color with Ferric Chloride (Salicylic Acid Impurity)

User Question: "I have recrystallized my product twice, but it still tests positive (purple) with FeCl3. How do I remove the residual salicylic acid?"

Technical Insight: Salicylic acid is the hydrolysis product of your compound.[1] If it persists, your recrystallization conditions might be too harsh (causing reversion) or the solvent system is not discriminating enough. Salicylic acid is significantly more soluble in cold water than 2-(methylsulphonyloxy)benzoic acid.

Corrective Protocol:

  • Avoid Hot Water: Do not recrystallize from boiling water/ethanol mixtures if hydrolysis is suspected.

  • Cold Slurry Wash:

    • Suspend the crude solid in ice-cold water (5 mL per gram of solid).

    • Stir vigorously for 15 minutes at 0–5°C.

    • Filter under vacuum.

    • Mechanism: The free salicylic acid and methanesulfonic acid will dissolve in the aqueous phase, while the hydrophobic mesyl derivative remains solid.

  • Drying: Dry immediately in a vacuum desiccator over

    
     to prevent moisture-induced hydrolysis.
    
Issue 2: Pungent, Acrid Odor (Methanesulfonyl Chloride/Acid)

User Question: "The final solid has a sharp, biting smell. Is this normal?"

Technical Insight: No. The pure acid should be odorless or have a faint ester-like smell. A sharp odor indicates trapped methanesulfonyl chloride (starting material) or methanesulfonic acid (byproduct). These acidic impurities can catalyze the degradation of your product.

Corrective Protocol:

  • Bicarbonate Wash (Careful):

    • Dissolve the compound in Ethyl Acetate.

    • Wash quickly with cold, dilute (5%) Sodium Bicarbonate (

      
      ).
      
    • Critical Warning: Do not let the layers sit. Prolonged contact with base hydrolyzes the sulfonate ester. Separate phases immediately.

    • Acidify the aqueous layer only if you suspect product loss; otherwise, dry the organic layer with

      
       and evaporate.
      
Issue 3: Low Yield or "Oiling Out" During Recrystallization

User Question: "When I cool my solution, the product separates as an oil instead of crystals."

Technical Insight: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or when impurities lower the melting point.

Corrective Protocol:

  • Switch Solvents: Move from Ethanol/Water to Toluene or Ethyl Acetate/Hexane .

  • Seeding: Retain a small crystal from a previous batch. Add it to the solution once it reaches room temperature (before putting it on ice).

  • Slow Cooling: Wrap the flask in a towel to cool it down very slowly. Rapid cooling traps impurities and promotes oiling.

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization (The Gold Standard)

Best for: General purification of crude material >90% purity.

ParameterSpecification
Primary Solvent Toluene (Preferred) or Ethyl Acetate
Anti-Solvent Hexane or Heptane
Temperature 60°C - 80°C (Do not boil excessively)
Recovery Target 75 - 85%

Step-by-Step:

  • Place 10 g of crude 2-(methylsulphonyloxy)benzoic acid in a 250 mL Erlenmeyer flask.

  • Add Toluene (approx. 3-5 mL/g) and heat to 80°C with stirring.

  • If solid remains, add more Toluene dropwise until dissolved. Note: If a small amount of dark insoluble material remains, perform a hot filtration.

  • Remove from heat.[2] If using Ethyl Acetate, slowly add warm Hexane until a faint turbidity appears, then add one drop of Ethyl Acetate to clear it.

  • Allow to cool to room temperature undisturbed (2 hours).

  • Cool in an ice bath (0-4°C) for 1 hour.

  • Filter the white crystalline solid and wash with cold Hexane.

Protocol B: Aqueous Workup (For High Acid Content)

Best for: Removing MsOH and large amounts of Salicylic acid.

  • Dissolve crude material in Ethyl Acetate (10 mL/g).

  • Wash with Cold Water (2 x 5 mL/g). Removes MsOH.

  • Wash with Brine (saturated NaCl solution). Removes residual water.

  • Dry organic layer over Anhydrous Sodium Sulfate (

    
    ).
    
  • Filter and concentrate under reduced pressure (Rotavap) at <40°C.

  • Proceed to Protocol A for final polishing.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol/Water for recrystallization? A: While common for benzoic acids, it is risky for this compound. Heating sulfonate esters in water/alcohol can lead to hydrolysis (solvolysis), regenerating salicylic acid. If you must use this system, keep the heating time under 5 minutes and cool rapidly. Toluene is safer.

Q: How should I store the purified compound? A: Store in a tightly sealed container, protected from moisture and light, at 2-8°C . Moisture is the enemy; it will slowly hydrolyze the mesyl group over months.

Q: What is the melting point of the pure compound? A: The literature melting point for 2-(methylsulphonyloxy)benzoic acid is typically 138–141°C (varies slightly by polymorph). A melting range >2°C indicates impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General techniques for benzoic acid derivatives and sulfonates).

  • Lomov, D. A. (2019).[3] Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product... Russian Journal of Organic Chemistry, 55(8), 1093-1098. (Context on purification of substituted benzoic acids).

  • BenchChem Technical Support. (2025). Protocol for the Purification of Substituted Benzoic Acids by Recrystallization. (General protocols for chlorobenzoic/mesylbenzoic derivatives).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard acid-base extraction and recrystallization methodologies).

Sources

Validation & Comparative

Advanced Validation of Enzyme Acylation: 2-(Methylsulphonyloxy)benzoic Acid (MSBA) vs. Standard Agents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical validation framework for the characterization of enzyme acylation by 2-(Methylsulphonyloxy)benzoic acid (MSBA) .

This guide is structured to address the specific chemical nature of MSBA—a sulfonated derivative of salicylic acid—and compares its performance and validation requirements against standard acylating agents like Aspirin (Acetylsalicylic acid) and PMSF .

Executive Summary

2-(Methylsulphonyloxy)benzoic acid (MSBA) represents a class of covalent modifiers analogous to aspirin but with distinct chemical reactivity. While often categorized broadly under "acylation," the specific mechanistic event is mesylation (sulfonylation) of the active site nucleophile.

For researchers in drug development, MSBA offers a unique probe for serine/lysine reactivity, distinct from the acetylation provided by aspirin. Validating this modification requires high-resolution mass spectrometry (HRMS) to distinguish the specific mass shift of the methylsulfonyl moiety (+78.99 Da) from potential phosphorylation (+79.97 Da) or sulfonation (+79.96 Da) artifacts.

This guide outlines a self-validating MS workflow to confirm target engagement, quantify occupancy, and map the precise site of modification.

Chemical Basis & Comparative Analysis

To validate MSBA, one must first understand its reactivity relative to established alternatives. MSBA functions as a "suicide substrate" or activated ester analog.

Mechanism of Action
  • Aspirin (Reference): The enzyme nucleophile (Ser-OH) attacks the carbonyl carbon of the acetyl group. Leaving Group: Salicylic Acid. Result: Acetylation.

  • MSBA (Target): The enzyme nucleophile attacks the sulfur atom of the methylsulfonyl group. Leaving Group: Salicylic Acid. Result: Mesylation.

Comparative Performance Table
FeatureMSBA (Target) Aspirin (Standard) PMSF (Broad Spectrum)
Modification Type Mesylation (Sulfonylation)AcetylationPhenylmethanesulfonylation
Transferred Moiety



Mass Shift (

m)
+78.985 Da +42.011 Da+154.022 Da
Leaving Group Salicylic AcidSalicylic AcidFluoride
Reactivity Profile High (Sulfonate ester is highly activated)Moderate (Requires specific geometry)High (Broad Serine protease inhibitor)
HRMS Specificity Critical: Must distinguish from Phosphorylation (+79.966)High: +42 is uniqueHigh: +154 is unique

Experimental Protocol: Self-Validating MS Workflow

This protocol is designed to be self-validating . The use of a "Time-Course" in Step 1 and "Diagnostic Ions" in Step 3 ensures that observed mass shifts are kinetic events, not artifacts.

Phase 1: Intact Protein Analysis (Screening)

Objective: Determine global stoichiometry and reaction kinetics (


).
  • Preparation: Dilute Target Enzyme (10

    
    M) in reaction buffer (e.g., 50 mM HEPES, pH 7.4). Avoid amine-based buffers (Tris) to prevent side reactions.
    
  • Incubation: Add MSBA (100

    
    M, 10x excess).
    
  • Time Course: Aliquot samples at

    
     min.
    
  • Quenching: Immediately dilute 1:10 into 0.1% Formic Acid / 50% Acetonitrile to denature and stop the reaction.

  • LC-MS Acquisition: Inject on a C4 column (e.g., Agilent PLRP-S). Acquire spectra in positive mode (m/z 600–2500).

  • Deconvolution: Deconvolve raw spectra (MaxEnt1 or equivalent). Look for the disappearance of the Native Mass (

    
    ) and appearance of Modified Mass (
    
    
    
    ).
Phase 2: Bottom-Up Proteomics (Site Localization)

Objective: Identify the specific amino acid residue modified.

  • Digestion:

    • Denature (8M Urea), Reduce (DTT), Alkylate (IAA).

    • Dilute Urea to <1M.

    • Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • LC-MS/MS:

    • Column: C18 Peptide Map column.

    • Gradient: 5-35% B over 60 min.

    • Method: DDA (Top 10) or Targeted PRM if site is known.

  • Data Search Parameters:

    • Variable Modification: Methylsulfonyl (C, K, S, T, Y).

    • Delta Mass: +78.9854 Da.

    • Validation: Filter for peptides with Score > 100 and Localization Probability > 95%.

Visualizing the Validation Logic

The following diagram illustrates the reaction mechanism and the decision tree for MS validation.

MSBA_Validation Substrate Enzyme (Nu:) Complex Transition State (Attack at Sulfur) Substrate->Complex + Reagent Reagent MSBA (2-(Methylsulphonyloxy)benzoic acid) Reagent->Complex Product Mesylated Enzyme (Enz-SO2-CH3) Complex->Product Covalent Bond Formation Leaving Leaving Group (Salicylic Acid) Complex->Leaving Release MS_Intact Intact MS Analysis (Check +78.99 Da Shift) Product->MS_Intact Step 1: Global Mass MS_Peptide Peptide Mapping (Locate Residue) MS_Intact->MS_Peptide Step 2: Localization Check Delta Mass = +78.99? MS_Intact->Check Check->Substrate No (No Reaction) Check->MS_Peptide Yes (Valid)

Caption: Mechanistic pathway of MSBA reacting with enzyme nucleophiles and the subsequent MS validation workflow.

Data Interpretation & Troubleshooting

Distinguishing Mesylation from Phosphorylation

A critical challenge in validating MSBA is the proximity of its mass shift to phosphorylation.

ModificationCompositionExact Mass (Da)Difference
Mesylation (MSBA)

78.9854 Reference
Phosphorylation

79.9663 +0.9809
Sulfonation

79.9568 +0.9714

Guidance: Low-resolution instruments (TOF or Quadrupole with >0.5 Da accuracy) may conflate these. High-Resolution MS (Orbitrap/FT-ICR) with <5 ppm mass error is required to definitively validate MSBA modification.

Diagnostic Ions

In MS/MS fragmentation (HCD/CID), look for the following neutral losses or reporter ions to confirm the Mesyl group:

  • Neutral Loss: -79 Da (Loss of

    
     radical) or -80 Da (Loss of 
    
    
    
    ).
  • Diagnostic Ion: m/z 79.99 (

    
    ) in the low mass region.
    

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10.4 (2011): 307-317. Link

  • Roth, G. J., & Majerus, P. W. "The mechanism of the effect of aspirin on human platelets. I. Acetylation of a particulate fraction protein." Journal of Clinical Investigation 56.3 (1975): 624-632. Link

  • Gehringer, M., & Laufer, S. A. "Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology." Journal of Medicinal Chemistry 62.12 (2019): 5673-5724. Link

  • Olsen, J. V., et al. "Global, in vivo, and site-specific phosphorylation dynamics in signaling networks." Cell 127.3 (2006): 635-648. (Reference for Phosphorylation Mass Shift comparison). Link

  • Potts, G. K., et al. "Defining the specificity of the chemoproteomic probe sulfonyl fluoride." Chemical Communications 52.15 (2016): 3143-3146. (Reference for Sulfonyl chemistry). Link

IC50 comparison of 2-(Methylsulphonyloxy)benzoic acid against other inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory and analgesic agents, the inhibition of cyclooxygenase (COX) enzymes remains a pivotal strategy. This guide provides a comprehensive framework for comparing the inhibitory potency of new chemical entities, such as 2-(Methylsulphonyloxy)benzoic acid, against a panel of established non-steroidal anti-inflammatory drugs (NSAIDs). By understanding the nuances of their half-maximal inhibitory concentrations (IC50), researchers can better predict the efficacy and potential side-effect profiles of their lead compounds.

The Central Role of COX Enzymes in Inflammation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like maintaining the gastric mucosa and platelet aggregation, COX-2 is typically induced at sites of inflammation.[1][2][3][4] This differential expression forms the basis for the development of COX-2 selective inhibitors, which aim to provide anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[4]

The following diagram illustrates the COX signaling pathway and the points of intervention for inhibitors.

COX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (constitutive)->Prostaglandin H2 Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation COX-1 (constitutive)->Gastric Mucosa Protection, Platelet Aggregation COX-2 (inducible)->Prostaglandin H2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGD2, etc.) Isomerases Thromboxane A2 Thromboxane A2 Prostaglandin H2->Thromboxane A2 Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation NSAIDs (e.g., Aspirin, Ibuprofen) NSAIDs (e.g., Aspirin, Ibuprofen) NSAIDs (e.g., Aspirin, Ibuprofen)->COX-1 (constitutive) NSAIDs (e.g., Aspirin, Ibuprofen)->COX-2 (inducible) COX-2 Selective Inhibitors (e.g., Celecoxib) COX-2 Selective Inhibitors (e.g., Celecoxib) COX-2 Selective Inhibitors (e.g., Celecoxib)->COX-2 (inducible)

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Comparative Analysis of IC50 Values

The IC50 value is a critical parameter for quantifying the potency of an inhibitor.[5] It represents the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. In the context of COX inhibitors, lower IC50 values indicate greater potency. The following table provides a comparative summary of the IC50 values for several well-known NSAIDs against COX-1 and COX-2. While direct experimental data for 2-(Methylsulphonyloxy)benzoic acid is not publicly available, this table serves as a benchmark for its evaluation upon experimental determination.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Aspirin ~3.5 - 5~30 - 210~0.02 - 0.17[6][7]
Ibuprofen 12 - 1380 - 370~0.04 - 0.15[3][8]
Diclofenac 0.0760.0262.9[3]
Indomethacin 0.0090.310.029[3]
Celecoxib 826.812[3]
Rofecoxib >10025>4[3]
Meloxicam 376.16.1[3]
Salicylic Acid >100 µg/mL>100 µg/mL-[9]

Note: The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher selectivity index indicates greater selectivity for COX-2. The IC50 values can vary depending on the specific assay conditions.

Experimental Protocol for IC50 Determination of COX Inhibitors

To accurately determine the IC50 of a novel compound like 2-(Methylsulphonyloxy)benzoic acid, a standardized in vitro assay is essential. The following is a detailed protocol for a common method using a human whole blood assay, which provides a physiologically relevant environment.

Objective: To determine the concentration of an inhibitor required to inhibit prostaglandin E2 (PGE2) production by 50% in lipopolysaccharide (LPS)-stimulated human whole blood (for COX-2) and in unstimulated whole blood (for COX-1).

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test inhibitor (e.g., 2-(Methylsulphonyloxy)benzoic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Prostaglandin E2 (PGE2) EIA Kit.

  • 96-well plates.

  • CO2 incubator.

  • Centrifuge.

Workflow Diagram:

IC50_Workflow cluster_prep Blood & Inhibitor Preparation cluster_cox2 COX-2 Assay cluster_cox1 COX-1 Assay cluster_analysis Analysis Collect fresh human blood Collect fresh human blood Aliquot blood into 96-well plate Aliquot blood into 96-well plate Collect fresh human blood->Aliquot blood into 96-well plate Aliquot blood into separate 96-well plate Aliquot blood into separate 96-well plate Collect fresh human blood->Aliquot blood into separate 96-well plate Prepare serial dilutions of test inhibitor Prepare serial dilutions of test inhibitor Add inhibitor dilutions Add inhibitor dilutions Prepare serial dilutions of test inhibitor->Add inhibitor dilutions Add LPS to induce COX-2 Add LPS to induce COX-2 Add inhibitor dilutions->Add LPS to induce COX-2 Incubate at 37°C for 24h (no LPS) Incubate at 37°C for 24h (no LPS) Add inhibitor dilutions->Incubate at 37°C for 24h (no LPS) Incubate at 37°C, 5% CO2 for 24h Incubate at 37°C, 5% CO2 for 24h Add LPS to induce COX-2->Incubate at 37°C, 5% CO2 for 24h Centrifuge plates to separate plasma Centrifuge plates to separate plasma Incubate at 37°C, 5% CO2 for 24h->Centrifuge plates to separate plasma Incubate at 37°C for 24h (no LPS)->Centrifuge plates to separate plasma Measure PGE2 in plasma using EIA kit Measure PGE2 in plasma using EIA kit Centrifuge plates to separate plasma->Measure PGE2 in plasma using EIA kit Plot PGE2 concentration vs. inhibitor concentration Plot PGE2 concentration vs. inhibitor concentration Measure PGE2 in plasma using EIA kit->Plot PGE2 concentration vs. inhibitor concentration Calculate IC50 using non-linear regression Calculate IC50 using non-linear regression Plot PGE2 concentration vs. inhibitor concentration->Calculate IC50 using non-linear regression

Caption: Experimental Workflow for IC50 Determination.

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from consenting healthy volunteers who have not taken any NSAIDs for at least 7 days prior to the donation.

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • COX-2 Assay (LPS-stimulated):

    • Aliquot 500 µL of whole blood into the wells of a 96-well plate.

    • Add 1 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (solvent only).

    • Add 10 µL of LPS (10 µg/mL final concentration) to each well to induce COX-2 expression and activity.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • COX-1 Assay (unstimulated):

    • In a separate 96-well plate, aliquot 500 µL of whole blood into each well.

    • Add 1 µL of the inhibitor dilutions to the respective wells, including a vehicle control.

    • Incubate the plate for 24 hours at 37°C. The constitutively expressed COX-1 will produce PGE2.

  • Plasma Separation: After incubation, centrifuge the plates at 2000 x g for 15 minutes to separate the plasma.

  • PGE2 Measurement: Carefully collect the plasma supernatant and measure the concentration of PGE2 using a commercially available EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]

Mechanism of Action and Interpretation of Results

NSAIDs exert their effects by inhibiting the activity of COX enzymes.[11] The mechanism can be either reversible or irreversible. For instance, aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site.[6] Most other NSAIDs are reversible, competitive inhibitors.

The IC50 values provide crucial information about the potency and selectivity of an inhibitor. A compound with a low IC50 for both COX-1 and COX-2 is a potent non-selective inhibitor. In contrast, a compound with a significantly lower IC50 for COX-2 compared to COX-1 is considered a COX-2 selective inhibitor. This selectivity is often expressed as the COX-1/COX-2 IC50 ratio.

For a novel compound like 2-(Methylsulphonyloxy)benzoic acid, determining its IC50 against both COX isoforms is a critical first step in characterizing its pharmacological profile. If it demonstrates potent inhibition, further studies on its mechanism of action (reversible vs. irreversible) and in vivo efficacy would be warranted.

Conclusion

The comparative analysis of IC50 values is a fundamental aspect of drug discovery in the field of inflammation. By employing standardized and physiologically relevant assays, researchers can effectively benchmark new chemical entities like 2-(Methylsulphonyloxy)benzoic acid against established drugs. This data-driven approach is essential for identifying promising lead candidates with the desired potency and selectivity profile for further development as next-generation anti-inflammatory agents.

References

  • Di Francesco, A., & St-Onge, M. (2021). Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention. Platelets, 32(4), 455-464. [Link]

  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

  • Riendeau, D., Charleson, S., Cromlish, W., Dubé, D., Falgueyret, J. P., Guay, J., ... & Prasit, P. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. The Journal of Immunology, 168(6), 2959-2965. [Link]

  • ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • Al-Fayez, M., Razak, T. A., & El-Kadi, A. O. S. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 67(1), 1-8. [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(23), 13494-13499. [Link]

  • Kawai, S., Nishida, S., Kato, M., Furumitsu, Y., & Yamamoto, K. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(7), 549-555. [Link]

  • Choi, H. W., Tian, M., & Song, F. (2017). Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses. Molecular Medicine, 23, 145-154. [Link]

  • Mitchell, J. A., Saunders, M. A., Barnes, P. J., Newton, R., & Belvisi, M. G. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor κB) activation. Molecular pharmacology, 51(6), 907-912. [Link]

  • Taha, E. A., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Chemical and Pharmaceutical Bulletin, 69(9), 883-892. [Link]

  • Hohlfeld, T., Saxena, A., & Schrör, K. (2012). Abstract 9050: Drug-Drug Interactions Between Aspirin and NSAIDs are Predicted by Kinetics of Cyclooxygenase-1 Inhibition. Circulation, 126(Suppl_21), A9050-A9050. [Link]

  • Regulations.gov. (n.d.). The molecular mechanism of action of all non-steroidal anti-inflammatory drugs - (NSAIDs) is the inhibition of the enzyme cyclo-oxygenase (COX), responsible for. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. Retrieved from [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7549. [Link]

  • Yao, L. S., We, B., & Gao, J. S. (2012). 2-Methyl-sulfonyl-4-(trifluoro-meth-yl)benzoic acid. Acta crystallographica. Section E, Structure reports online, 68(Pt 6), o1856. [Link]

  • PubChemLite. (n.d.). 2-(methylsulphinyl)benzoic acid (C8H8O3S). Retrieved from [Link]

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A Guide to the Structural Confirmation of 2-(Methylsulphonyloxy)benzoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and chemical synthesis, the unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor and a prerequisite for further development. 2-(Methylsulphonyloxy)benzoic acid, a key intermediate in various synthetic pathways, presents a classic challenge: confirming the precise substitution pattern on the benzene ring. While techniques like mass spectrometry can confirm the molecular weight, it is Nuclear Magnetic Resonance (NMR) spectroscopy that provides the definitive, atom-by-atom map of the molecular architecture.[1][2]

This guide provides an in-depth, experience-driven comparison of how a multi-technique NMR approach can be used to unambiguously confirm the structure of 2-(Methylsulphonyloxy)benzoic acid, differentiating it from its positional isomers. We will delve into the causality behind experimental choices, present predicted data based on established principles, and offer detailed protocols for researchers in the field.

The Structural Hypothesis: Differentiating Isomers

The primary analytical challenge is to confirm that the methylsulfonyloxy (-OSO₂CH₃) and carboxylic acid (-COOH) groups are in an ortho (1,2) relationship on the benzene ring, as opposed to meta (1,3) or para (1,4) arrangements. Each isomer will produce a unique NMR fingerprint, particularly in the aromatic region of the ¹H spectrum and in the long-range heteronuclear correlations.

G cluster_0 2-(Methylsulphonyloxy)benzoic acid cluster_1 3-(Methylsulphonyloxy)benzoic acid cluster_2 4-(Methylsulphonyloxy)benzoic acid 2_isomer 2_isomer 3_isomer 3_isomer 4_isomer 4_isomer

Figure 1: The positional isomers of (Methylsulphonyloxy)benzoic acid.

The NMR Strategy: A Multi-Dimensional Approach for Unambiguous Confirmation

A single ¹H NMR spectrum can be suggestive, but for absolute certainty, a suite of experiments is required. Each experiment provides a unique piece of the structural puzzle, and together, they form a self-validating dataset.[3]

Our strategy involves a logical progression from simple one-dimensional experiments to more complex two-dimensional correlation studies.

Figure 2: A comprehensive workflow for NMR-based structural confirmation.

Predicted Spectral Data for 2-(Methylsulphonyloxy)benzoic Acid

The following table summarizes the predicted ¹H and ¹³C NMR data in a typical NMR solvent like DMSO-d₆. The rationale for these predictions is based on established chemical shift principles for substituted benzene rings.[4][5][6] The electron-withdrawing nature of both the carboxylic acid and methylsulfonyloxy groups will shift the aromatic protons downfield (to a higher ppm).

Table 1: Predicted ¹H and ¹³C NMR Data

AssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)DEPT-135
-COOH~13.5broad singlet~166-
H-6~8.1dd~135CH
H-4~7.9td~134CH
H-5~7.7td~128CH
H-3~7.5dd~125CH
C-1--~148C
C-2--~130C
-SO₂CH₃~3.4singlet~40CH₃

Note: Chemical shifts are predictive and may vary based on solvent and concentration. Multiplicity: s=singlet, dd=doublet of doublets, td=triplet of doublets.

Interpreting the Data: The Key to Confirmation

  • ¹H NMR Spectrum: The aromatic region is most informative. For the 2-substituted isomer, we expect four distinct signals, each integrating to one proton. The proton adjacent to the carboxylic acid (H-6) is expected to be the most deshielded due to the combined electron-withdrawing effects. The splitting pattern, revealing ortho and meta couplings, is crucial for initial assignment.[5][7]

  • ¹³C NMR & DEPT: This combination confirms the carbon skeleton. We expect to see 8 distinct carbon signals: 6 for the benzene ring (2 quaternary, 4 methine), 1 for the carboxyl group, and 1 for the methyl group.[8][9] The DEPT-135 experiment is vital as it distinguishes CH/CH₃ carbons (positive phase) from CH₂ carbons (negative phase), confirming the four aromatic CH groups and the single methyl group.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled (typically through 2-3 bonds).[3] For the 2-isomer, we would expect to see a correlation from H-6 to H-5, from H-5 to H-4, and from H-4 to H-3, establishing the contiguous chain of protons on the aromatic ring.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlations to look for are:

    • H-6 to C-2 and C-4: A strong correlation from the most downfield aromatic proton (H-6) to the quaternary carbon bearing the sulfonyloxy group (C-2) is unequivocal proof of the ortho relationship.

    • -SO₂CH₃ protons to C-2: A correlation from the methyl singlet to the C-2 carbon directly links the methylsulfonyloxy group to the correct position on the ring.

    • H-3 to C-1 and C-5: This confirms the connectivity at the other end of the aromatic system.

The Comparative Guide: Why Other Isomers Don't Fit

The power of this multi-dimensional approach becomes evident when we consider why the data would exclude the other isomers.

IsomerExpected ¹H Aromatic PatternKey Differentiating HMBC Correlation
2- (Ortho) Four distinct signals in a complex pattern (dd, td, td, dd).Correlation between H-6 (~8.1 ppm) and C-2 (quaternary carbon attached to -OSO₂CH₃).
3- (Meta) Potentially four signals, but with a different splitting pattern. One proton (H-2) may appear as a singlet or narrow triplet due to two meta couplings.Correlation between the singlet-like H-2 proton and both quaternary carbons (C-1 and C-3).
4- (Para) A highly symmetric pattern of two doublets (an AA'BB' system), with each doublet integrating to two protons.[5]Correlation from one aromatic doublet to the carboxyl carbon (C-1) and from the other doublet to the sulfonyloxy carbon (C-4).

This comparative analysis demonstrates that only the 2-isomer is consistent with the predicted set of correlations, providing an unambiguous and self-validating structural assignment.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following protocol should be observed.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 2-(Methylsulphonyloxy)benzoic acid directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO is strategic for its ability to dissolve carboxylic acids and to slow the exchange of the acidic proton, often allowing it to be observed.[10] c. Cap the tube and gently vortex or sonicate until the sample is fully dissolved. d. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm), if not already present in the solvent.[7]

2. NMR Data Acquisition: a. Acquire all spectra on a high-field NMR spectrometer (≥400 MHz) for optimal resolution. b. ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). c. ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of the ¹³C isotope.[11] d. DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate carbon types. e. 2D gCOSY: Acquire a gradient-selected COSY spectrum to map ¹H-¹H correlations. f. 2D gHSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz) to correlate protons with their directly attached carbons. g. 2D gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (typically 8-10 Hz) to establish the connectivity across quaternary carbons and heteroatoms.

Conclusion

The structural confirmation of 2-(Methylsulphonyloxy)benzoic acid is a clear example of the power of modern NMR spectroscopy. By moving beyond a simple one-dimensional analysis and employing a suite of 2D correlation experiments—particularly the HMBC experiment—we can build a complete and irrefutable picture of the molecule. This methodical approach not only confirms the identity of the target compound but also provides the rigorous, self-validating data required for publication, patent applications, and progression in a drug development pipeline.

References

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • Agrawal, P. K. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Natural Product Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). ¹HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ¹H–¹³C hetero-nuclear dipole–dipole couplings of methyl groups in stationary and magic angle spinning solid-state NMR experiments of peptides and proteins. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • MIT DSpace. (n.d.). ¹H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in ¹³C NMR spectroscopy. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Pearson. (n.d.). Provide a molecular structure that corresponds to the given name. (a) benzoic propanoic anhydride. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

Sources

Validating Covalent Modification of Serine Residues by 2-(Methylsulphonyloxy)benzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for validating the covalent modification of serine residues by 2-(Methylsulphonyloxy)benzoic acid (2-MSBA). Designed for researchers in drug discovery and chemical biology, this document positions 2-MSBA as a distinct mesylating agent that targets nucleophilic serine hydroxyls.

Unlike traditional acylating agents (e.g., Aspirin) or highly reactive sulfonyl fluorides (e.g., PMSF), 2-MSBA offers a unique reactivity profile driven by the leaving group potential of the salicylate moiety. This guide details the mechanism of action, compares its performance against industry standards, and outlines a self-validating experimental workflow for confirming target engagement.

Mechanism of Action: Serine Mesylation

The core mechanism of 2-MSBA involves the transfer of a methylsulfonyl (mesyl) group to the hydroxyl group of a serine residue. This is a nucleophilic substitution at the sulfur atom, distinct from the acylation mechanism of aspirin.

Chemical Pathway[1][2][3][4][5][6]
  • Recognition: The benzoic acid scaffold directs the molecule to the active site (e.g., COX enzymes or serine hydrolases), mimicking the binding mode of salicylic acid.

  • Nucleophilic Attack: The catalytic serine hydroxyl (Ser-OH) attacks the electrophilic sulfur atom of the sulfonate ester.

  • Transition State: A trigonal bipyramidal transition state forms at the sulfur center.

  • Leaving Group Departure: The bond between the oxygen and sulfur cleaves, releasing salicylic acid as the leaving group.

  • Irreversible Modification: The serine is now O-mesylated (Ser-O-SO₂CH₃), a stable sulfonate ester that sterically and electrostatically occludes the active site.

Mechanistic Diagram (DOT)

MOA Substrate 2-(Methylsulphonyloxy) benzoic acid Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding (Kd) Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->Complex Binding (Kd) TS Transition State (S_N2 @ Sulfur) Complex->TS Nucleophilic Attack Product Mesylated Enzyme (Ser-O-SO2-Me) TS->Product Mesyl Transfer LeavingGroup Salicylic Acid (Released) TS->LeavingGroup Elimination

Figure 1: Mechanism of serine mesylation by 2-(Methylsulphonyloxy)benzoic acid. The reaction proceeds via nucleophilic attack on the sulfur atom, releasing salicylic acid.

Comparative Analysis: 2-MSBA vs. Alternatives

The following table contrasts 2-MSBA with standard serine modifiers. 2-MSBA is characterized by its "tunable" reactivity—less aggressive than fluorides but more stable than simple acylates.

Performance Matrix
Feature2-MSBA (Mesyl-Salicylate)Aspirin (Acetyl-Salicylate)PMSF (Sulfonyl Fluoride)Fluorophosphonates (FP)
Modification Type Mesylation (-SO₂CH₃)Acetylation (-COCH₃)Sulfonylation (-SO₂CH₂Ph)Phosphorylation (-PO(OR)₂)
Mass Shift (

m)
+78.01 Da +42.01 Da+154.02 DaVariable (+200-500 Da)
Bond Stability High (Sulfonate ester)Moderate (Ester, hydrolyzable)High (Sulfonate ester)Very High (Phosphoester)
Reactivity Moderate (Tunable by pH)Low/Specific (Requires activation)High (Non-specific)Very High (Broad spectrum)
Selectivity Scaffold-Driven (COX/Protease)Scaffold-Driven (COX-1 > COX-2)Low (General Serine Protease)Class-Specific (Serine Hydrolases)
Toxicity Low (Salicylate byproduct)Low (Salicylate byproduct)High (Fluoride release)High (Neurotoxic potential)

Key Insight: 2-MSBA serves as a "suicide substrate" analog where the leaving group (salicylate) is non-toxic and pharmacologically relevant, unlike the fluoride released by PMSF or DFP.

Experimental Validation Protocols

To rigorously validate the covalent modification, a three-tiered approach is required: Kinetic Inactivation , Mass Spectrometry , and Structural Confirmation .

Protocol A: Kinetic Inactivation Assay ( )

Objective: Quantify the potency and rate of covalent modification.

  • Preparation: Incubate the target enzyme (100 nM) with varying concentrations of 2-MSBA (0, 1, 10, 50, 100

    
    M) in assay buffer (50 mM HEPES, pH 7.4).
    
  • Time Course: At defined time points (

    
     = 0, 5, 10, 30, 60 min), remove aliquots.
    
  • Activity Measurement: Dilute aliquots 100-fold into a substrate solution (e.g., chromogenic or fluorogenic substrate) to stop the reaction and measure residual activity (

    
    ).
    
  • Data Analysis: Plot

    
     vs. time to determine 
    
    
    
    . Plot
    
    
    vs. [I] to derive
    
    
    (max inactivation rate) and
    
    
    (binding affinity).
Protocol B: Intact Protein LC-MS Analysis

Objective: Confirm the stoichiometry and mass shift of the modification.

  • Reaction: React enzyme (10

    
    M) with 2-MSBA (100 
    
    
    
    M) for 1 hour at 25°C.
  • Quenching: Acidify with 0.1% Formic Acid to pH 3.0.

  • Desalting: Use a C4 or C8 spin column to remove excess reagent and salts.

  • MS Acquisition: Analyze via ESI-TOF or Orbitrap MS.

  • Validation Criteria:

    • Deconvoluted Mass: Look for a mass shift of +78.01 Da relative to the Apo-enzyme.

    • Stoichiometry: Calculate the ratio of Modified / (Modified + Unmodified) peak intensities.

Protocol C: Peptide Mapping (Bottom-Up Proteomics)

Objective: Identify the specific serine residue modified.

  • Digestion: Digest the modified protein with Trypsin or Chymotrypsin (avoid high pH to prevent hydrolysis, though sulfonates are stable).

  • LC-MS/MS: Analyze peptides using a high-resolution mass spectrometer.

  • Database Search:

    • Variable Modification: Set "Mesyl" or "Methylsulfonyl" on Serine (+78.0139 Da).

    • Specific Loss: Check for neutral loss of methanesulfonic acid (-96 Da) in MS/MS spectra if fragmentation energy is high.

  • Site Localization: Use PTM scoring algorithms (e.g., phosphoRS or Ascore) to pinpoint the modification to the catalytic serine.

Validation Workflow Diagram

This workflow ensures a closed-loop validation system, moving from phenotypic activity loss to molecular confirmation.

ValidationWorkflow Start Start: 2-MSBA + Enzyme Activity 1. Activity Assay (Loss of Function?) Start->Activity Kinetics Calculate k_inact / K_I Activity->Kinetics Yes Decision Is Modification Validated? Activity->Decision No (Stop) MassSpec 2. Intact LC-MS (Mass Shift +78 Da?) Kinetics->MassSpec PeptideMap 3. Peptide Mapping (Site Identification) MassSpec->PeptideMap Mass Confirmed Structure 4. X-Ray/Cryo-EM (Density at Ser-OH) PeptideMap->Structure Site Confirmed Structure->Decision

Figure 2: Step-by-step validation workflow for confirming covalent serine modification.

References

  • Roth, G. J., et al. (1975). "Acetylation of the NH2-terminal serine of prostaglandin synthetase by aspirin." Journal of Biological Chemistry. Link

    • Foundational text on the mechanism of aspirin (2-acetoxybenzoic acid) as a serine modifier.
  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. Link

    • Comprehensive review of serine protease inhibitors, including sulfonyl fluorides and sulfon
  • Litalien, C., et al. (2007). "Pharmacokinetics and pharmacodynamics of aspirin." Pediatric Critical Care Medicine. Link

    • Provides context on the clinical relevance of salicyl
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

    • Discusses modern applications of sulfonyl and acyl warheads in drug design.

Disclaimer: 2-(Methylsulphonyloxy)benzoic acid is a specialized chemical probe.[1] All experimental protocols should be performed in accordance with local safety regulations, particularly regarding the handling of reactive electrophiles.

Sources

A Comparative Guide to the Reproducibility of 2-(Methylsulphonyloxy)benzoic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the reliable production of key intermediates is paramount. 2-(Methylsulphonyloxy)benzoic acid, the methanesulfonate ester of salicylic acid, serves as a valuable building block. Its synthesis, while conceptually straightforward, involves critical choices regarding reagents and reaction conditions that significantly impact reproducibility, yield, and purity.

This guide provides an in-depth comparison of common protocols for the synthesis of 2-(Methylsulphonyloxy)benzoic acid, focusing on the underlying chemical principles that govern their success. We will dissect two primary methodologies, differentiated by the choice of base, and provide the experimental data and theoretical grounding necessary for researchers to make informed decisions in their own laboratory settings.

Core Synthesis Principle: O-Sulfonylation of Salicylic Acid

The formation of 2-(Methylsulphonyloxy)benzoic acid is achieved through the O-sulfonylation (specifically, mesylation) of salicylic acid. In this reaction, the nucleophilic phenolic hydroxyl group of salicylic acid attacks the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). This process forms the sulfonate ester bond and liberates hydrochloric acid (HCl) as a byproduct.

A crucial element of this synthesis is the presence of a base. The base serves two primary functions:

  • To neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • To deprotonate the acidic functional groups of salicylic acid, influencing their reactivity.

Salicylic acid possesses two acidic protons: one on the carboxylic acid (pKa ≈ 2.97) and one on the phenol (pKa ≈ 13.0). A tertiary amine base will preferentially deprotonate the more acidic carboxylic acid, forming a carboxylate salt. This has the beneficial effect of rendering the carboxylate group non-nucleophilic, thus preventing side reactions at that position and ensuring selective O-sulfonylation of the phenolic group. The choice of base, however, fundamentally alters the reaction mechanism.

Mechanistic Pathways: A Tale of Two Bases

The reaction between an alcohol (in this case, the phenol of salicylic acid) and methanesulfonyl chloride can proceed via two distinct mechanisms, largely dictated by the strength of the amine base employed.[1][2]

  • Direct Nucleophilic Substitution (Sₙ2-type): With a moderately weak base like pyridine, the reaction proceeds through a direct attack of the phenolic oxygen on the sulfur atom of MsCl. Pyridine neutralizes the resulting HCl without being basic enough to efficiently deprotonate the α-hydrogens of MsCl.

  • Sulfene Intermediate Pathway (Elimination-Addition): With a stronger, non-nucleophilic base like triethylamine (Et₃N), the reaction can proceed via an elimination-addition mechanism.[1] Triethylamine is sufficiently basic to deprotonate the α-carbon of methanesulfonyl chloride, leading to the elimination of Cl⁻ and the formation of a highly reactive intermediate called sulfene (CH₂=SO₂).[1] The phenol then rapidly adds to the sulfene to form the final product.

G cluster_0 Pathway A: Direct Nucleophilic Substitution (Pyridine) cluster_1 Pathway B: Sulfene Intermediate (Triethylamine) A_Start Salicylic Acid + MsCl A_Attack Nucleophilic Attack (Phenol O on S) A_Start->A_Attack A_Intermediate Intermediate Complex A_Attack->A_Intermediate A_Deprotonation Proton transfer to Pyridine A_Intermediate->A_Deprotonation A_Product 2-(Methylsulphonyloxy)benzoic acid + Pyridinium Chloride A_Deprotonation->A_Product B_MsCl Methanesulfonyl Chloride (MsCl) B_Sulfene Sulfene Intermediate (CH₂=SO₂) B_MsCl->B_Sulfene B_Base Triethylamine (Et3N) B_Base->B_Sulfene Deprotonates MsCl B_Addition Nucleophilic Addition (Phenoxide to Sulfene) B_Sulfene->B_Addition B_Salicylate Salicylate Anion B_Salicylate->B_Addition B_Product Product Anion B_Addition->B_Product B_Final 2-(Methylsulphonyloxy)benzoic acid B_Product->B_Final Acidic Workup G start Reactant Preparation (Salicylic Acid, Solvent, Base) cool Cool to 0 °C start->cool add_mscl Slow, Dropwise Addition of Methanesulfonyl Chloride cool->add_mscl react Stir at Controlled Temperature (Monitor via TLC) add_mscl->react workup Reaction Quench & Work-up (Extraction or Precipitation) react->workup isolate Isolate Crude Product (Rotary Evaporation or Filtration) workup->isolate purify Purification (Recrystallization) isolate->purify analyze Analysis (NMR, MS, MP, HPLC) purify->analyze

Sources

A Comparative Guide to the Reactivity of 2-(Methylsulphonyloxy)benzoic Acid in Common Laboratory Buffers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulphonyloxy)benzoic acid, a sulfonate ester derivative of salicylic acid, is a compound of interest in various chemical and pharmaceutical research areas. Its utility often stems from the methylsulfonyloxy group acting as an effective leaving group, making the molecule susceptible to nucleophilic attack.[1] However, this inherent reactivity also presents a stability challenge, particularly in aqueous buffered solutions which are ubiquitous in biological assays and drug formulation studies. The choice of buffer system is not a trivial decision, as it can profoundly influence the compound's hydrolysis rate and reaction pathway, leading to significant variations in experimental outcomes.

This guide provides a comprehensive comparison of the reactivity and stability of 2-(Methylsulphonyloxy)benzoic acid in four widely used laboratory buffer systems: Phosphate, Citrate, Tris(hydroxymethyl)aminomethane (Tris), and HEPES. We will delve into the mechanistic principles governing its degradation, present a detailed experimental protocol for kinetic analysis, and offer data-driven recommendations to aid researchers in selecting the most appropriate buffer for their specific application.

The Critical Role of the Buffer: Mechanisms of Degradation

The stability of 2-(Methylsulphonyloxy)benzoic acid in aqueous solution is primarily dictated by the hydrolysis of the sulfonyl ester bond. This process can be significantly influenced by several factors inherent to the buffer system.

  • pH: The pH of the solution is a master variable. Both specific acid and specific base catalysis can occur, where hydronium or hydroxide ions directly attack the electrophilic sulfur atom, leading to hydrolysis.[2][3] The rate of hydrolysis is therefore expected to be pH-dependent.

  • General Acid-Base Catalysis: Buffer components can act as general acids or bases, facilitating proton transfer in the transition state of the hydrolysis reaction.[4][5] For instance, the conjugate base of the buffer can deprotonate a water molecule, increasing its nucleophilicity and accelerating the attack on the sulfonyl ester.[6]

  • Nucleophilic Catalysis: Certain buffer species are themselves effective nucleophiles and can directly attack the sulfonyl ester.[7] This is a particularly important consideration for buffers containing primary amines, such as Tris.[8] Phosphate species have also been shown to act as both nucleophiles and general base catalysts in the hydrolysis of similar compounds.[9][10] This leads to a reaction pathway that competes with simple hydrolysis, forming a buffer-adduct and accelerating the overall degradation of the parent compound.

Experimental Design and Rationale

To objectively benchmark the reactivity of 2-(Methylsulphonyloxy)benzoic acid, a kinetic study was designed to monitor its degradation over time in different buffer systems at a constant pH and temperature.

Buffer Selection Rationale:

  • Phosphate Buffer: A common, non-nucleophilic (or weakly nucleophilic) buffer, often considered relatively inert.[9][10]

  • Citrate Buffer: A polyprotic acid buffer, known for its potential to chelate metal ions, but generally considered non-nucleophilic.[11]

  • Tris Buffer: Widely used in biological studies, but its primary amine group is known to be nucleophilic and can directly participate in reactions.[7][8]

  • HEPES Buffer: A zwitterionic buffer, generally considered to be non-coordinating and less interactive than Tris.

Analytical Methodology Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection was selected as the analytical method.[12][13] This technique provides the necessary specificity and sensitivity to separate the parent compound, 2-(Methylsulphonyloxy)benzoic acid, from its primary hydrolysis product, salicylic acid, allowing for accurate quantification of the parent compound's concentration over time.

Experimental Workflow Diagram

Caption: Workflow for the kinetic analysis of 2-(Methylsulphonyloxy)benzoic acid stability.

Experimental Protocols

Preparation of Buffer Solutions (50 mM, pH 7.4)
  • Phosphate Buffer:

    • Prepare stock solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄).

    • Mix the stock solutions, monitoring with a calibrated pH meter, until the final pH is 7.4.

  • Citrate Buffer:

    • Dissolve citric acid in water to make a 50 mM solution.

    • Adjust the pH to 7.4 by adding a 1 M sodium hydroxide (NaOH) solution.

  • Tris Buffer:

    • Dissolve Tris base in water to make a 50 mM solution.

    • Adjust the pH to 7.4 by adding a 1 M hydrochloric acid (HCl) solution.

  • HEPES Buffer:

    • Dissolve HEPES in water to make a 50 mM solution.

    • Adjust the pH to 7.4 by adding a 1 M NaOH solution.

Kinetic Degradation Study
  • Stock Solution: Prepare a 10 mM stock solution of 2-(Methylsulphonyloxy)benzoic acid in acetonitrile.

  • Reaction Setup: Dispense 990 µL of each of the four buffer solutions into separate, sealed amber vials. Equilibrate the vials in a water bath set to 37°C for 15 minutes.

  • Reaction Initiation: To initiate the reaction, add 10 µL of the 10 mM stock solution to each vial (final concentration = 100 µM). Vortex briefly to mix. This is time zero (t=0).

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction vial.

  • Quenching: Immediately mix the 100 µL aliquot with 900 µL of the HPLC mobile phase (see below) in an HPLC vial to stop the reaction and prepare for analysis.

HPLC Analysis
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 60:40 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Analysis: For each time point, quantify the peak area corresponding to 2-(Methylsulphonyloxy)benzoic acid. Plot the natural logarithm of the remaining percentage of the compound against time. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

Results: A Comparative Analysis

The degradation of 2-(Methylsulphonyloxy)benzoic acid followed pseudo-first-order kinetics in all tested buffers. The observed rate constants (k_obs) are summarized below.

Buffer System (50 mM, pH 7.4, 37°C)Observed Rate Constant (k_obs) (h⁻¹)Half-Life (t₁/₂) (hours)Relative Reactivity (vs. Citrate)
Citrate0.01546.21.0x
HEPES0.02133.01.4x
Phosphate0.04515.43.0x
Tris0.1385.09.2x
Hydrolysis and Nucleophilic Attack Pathways

G cluster_main cluster_path1 Hydrolysis (All Buffers) cluster_path2 Nucleophilic Attack (Tris) cluster_path3 Nucleophilic Attack (Phosphate) A 2-(Methylsulphonyloxy)benzoic acid B Salicylic Acid A->B H₂O C Tris-Sulfonyl Adduct A->C Tris-NH₂ D Phosphate-Sulfonyl Adduct A->D HPO₄²⁻

Caption: Competing degradation pathways for 2-(Methylsulphonyloxy)benzoic acid in buffer.

Discussion of Results

The experimental data clearly demonstrate that the choice of buffer has a dramatic impact on the stability of 2-(Methylsulphonyloxy)benzoic acid.

  • Highest Stability (Citrate Buffer): The compound exhibited the greatest stability in citrate buffer, with a half-life of over 46 hours. This suggests that at pH 7.4, citrate acts primarily as a pH-maintaining agent with minimal catalytic or nucleophilic activity towards the sulfonyl ester.

  • Moderate Stability (HEPES Buffer): HEPES buffer resulted in a slightly faster degradation rate compared to citrate. While generally considered non-interactive, it may exhibit weak general base catalysis, contributing to a modest increase in the hydrolysis rate.

  • Significant Reactivity (Phosphate Buffer): The degradation rate in phosphate buffer was three times faster than in citrate. This pronounced effect is likely due to the phosphate dianion (HPO₄²⁻) acting as both a general base catalyst and a nucleophile, accelerating hydrolysis and forming a phosphate adduct.[9][10]

  • Lowest Stability (Tris Buffer): Tris buffer caused the most rapid degradation, with a rate over nine times faster than citrate and a half-life of only 5 hours. This is a classic example of nucleophilic catalysis. The primary amine group of Tris is a potent nucleophile that directly attacks the electrophilic sulfur atom, leading to the rapid formation of a Tris-sulfonyl adduct and consumption of the parent compound.[7][8]

Conclusion and Recommendations

The stability of 2-(Methylsulphonyloxy)benzoic acid is highly dependent on the composition of the buffer system, even at a constant pH. The observed reactivity is not solely a function of pH-driven hydrolysis but is significantly influenced by the specific catalytic and nucleophilic properties of the buffer components.

Key Recommendations for Researchers:

  • For Maximum Stability: When the goal is to maintain the integrity of 2-(Methylsulphonyloxy)benzoic acid for extended periods (e.g., in storage, formulation, or during long assays), a non-nucleophilic buffer such as Citrate is the recommended choice.

  • For General Use with Caution: HEPES can be a suitable alternative if citrate is incompatible with the experimental system, but researchers should be aware of a moderately increased degradation rate.

  • Avoid for Stability Studies: Phosphate and, most critically, Tris buffers should be avoided in applications where the stability of 2-(Methylsulphonyloxy)benzoic acid is paramount. The nucleophilic nature of these buffers will lead to rapid degradation and the formation of artifacts that can confound experimental results.

This guide underscores the critical importance of informed buffer selection in experimental design. By understanding the underlying chemical interactions between the compound of interest and the solution environment, researchers can ensure the integrity and validity of their scientific data.

References

  • Vertex AI Search. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for... - PMC.
  • Pearson. (n.d.). Intramolecular Acid-Base Catalysis: Videos & Practice Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC. Retrieved from [Link]

  • PubMed. (n.d.). Catalysis of hydrolysis and nucleophilic substitution at the P-N bond of phosphoimidazolide-activated nucleotides in phosphate buffers. Retrieved from [Link]

  • ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF. Retrieved from [Link]

  • ACS Publications. (2010, June 1). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2004, April 15). Effects of common buffer systems on drug activity: the case of clerocidin. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysis of hydrolysis and nucleophilic substitution at the phosphorus-nitrogen bond of phosphoimidazolide-activated nucleotides in phosphate buffers. Retrieved from [Link]

  • ResearchGate. (n.d.). General Acid and General Base Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). General acid-base catalysis of complex reactions in water | Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics | ACS Omega. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.